Bevurogant
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
8-[(1S)-1-cyclopropylethyl]-2-(4-cyclopropyl-6-methylpyrimidin-5-yl)-6-[(5-methylsulfonylpyridin-2-yl)methylamino]pteridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O3S/c1-14-21(22(17-6-7-17)31-13-30-14)23-29-12-20-25(33-23)34(15(2)16-4-5-16)26(35)24(32-20)28-10-18-8-9-19(11-27-18)38(3,36)37/h8-9,11-13,15-17H,4-7,10H2,1-3H3,(H,28,32)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVHIBHBDCYLDI-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)C(C)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)[C@@H](C)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817773-66-2 | |
| Record name | Bevurogant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817773662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-((S)-1-Cyclopropyl-ethyl)-2-(4-cyclopropyl-6-methyl-pyrimidin-5-yl)-6-[(5-methanesulfonyl-pyridin-2-ylmethyl)-amino]-8H-pteridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVUROGANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874HVK11I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of RORγt in Chronic Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, has emerged as a linchpin in the orchestration of chronic inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt drives the production of a cascade of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. Consequently, RORγt has become a highly sought-after therapeutic target for the development of novel small molecule inhibitors aimed at mitigating the debilitating effects of these chronic conditions. This technical guide provides an in-depth exploration of the core biology of RORγt, its intricate signaling pathways, and its established role in various inflammatory diseases. Furthermore, it presents a compilation of quantitative data on RORγt expression and the efficacy of its inhibitors, alongside detailed experimental protocols for key assays used in RORγt research and drug discovery.
RORγt: The Master Regulator of Th17 Cell Differentiation and Function
RORγt is a specific isoform of the RORγ gene and is predominantly expressed in immune cells.[1][2] Its primary role is to govern the differentiation of naïve CD4+ T cells into the Th17 lineage, a distinct subset of T helper cells critical for host defense against certain pathogens but also a key driver of autoimmune pathology.[3][4] Upon activation by cytokines such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), a signaling cascade is initiated that culminates in the expression and activation of RORγt.[3]
Once expressed, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, thereby initiating their transcription. Key target genes of RORγt include those encoding for the signature cytokines of Th17 cells:
-
IL-17A and IL-17F: These cytokines are potent inducers of inflammation, acting on various cell types to stimulate the production of other pro-inflammatory mediators, chemokines, and matrix metalloproteinases that contribute to tissue damage.
-
IL-22: This cytokine primarily targets epithelial cells, where it can have both protective and pathogenic roles depending on the inflammatory context.
-
IL-23 Receptor (IL-23R): Upregulation of the IL-23R by RORγt is crucial for the stabilization and expansion of the Th17 cell population, creating a positive feedback loop that sustains the inflammatory response.
-
Chemokine Receptors (e.g., CCR6): These receptors guide the migration of Th17 cells to sites of inflammation, such as the skin in psoriasis or the synovium in rheumatoid arthritis.
Beyond Th17 cells, RORγt is also expressed in other immune cell populations, including γδ T cells and type 3 innate lymphoid cells (ILC3s), which are also significant producers of IL-17 and contribute to the inflammatory milieu in various tissues.
Signaling Pathways Modulating RORγt Activity
The expression and activity of RORγt are tightly regulated by a complex network of signaling pathways, offering multiple points for therapeutic intervention.
Upstream Signaling Inducing RORγt Expression
The differentiation of Th17 cells and the subsequent induction of RORγt are initiated by a combination of cytokine signals. The primary drivers are TGF-β and IL-6, which activate the STAT3 signaling pathway. Activated STAT3, in conjunction with other transcription factors like IRF4 and BATF, directly binds to the promoter of the RORC gene, initiating the transcription of RORγt. The pro-inflammatory cytokine IL-23, while not essential for the initial differentiation, plays a critical role in the expansion and stabilization of the Th17 phenotype by further activating STAT3 and maintaining high levels of RORγt expression.
Downstream Transcriptional Regulation by RORγt
Once activated, RORγt translocates to the nucleus and, in concert with other transcription factors, binds to the ROREs of target genes. This recruitment of the transcriptional machinery leads to the production of Th17-associated cytokines and effector molecules.
Role of RORγt in Chronic Inflammatory Diseases
The dysregulation of the RORγt/Th17 axis is a common feature across a spectrum of chronic inflammatory diseases.
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Th17 cells and their products, particularly IL-17A and IL-22, are central to its pathogenesis. Studies have shown a significant increase in the expression of both RORγt and IL-17A in psoriatic skin lesions compared to healthy skin. RORγt-expressing γδ T cells and ILC3s are also key contributors to the inflammatory cascade in the skin.
Rheumatoid Arthritis (RA)
RA is a systemic autoimmune disease that primarily affects the joints, leading to synovial inflammation and destruction of cartilage and bone. Th17 cells are found in abundance in the synovial fluid and tissue of RA patients. IL-17A produced by these cells stimulates synovial fibroblasts, osteoclasts, and chondrocytes to produce inflammatory mediators and enzymes that contribute to joint damage.
Inflammatory Bowel Disease (IBD)
IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The RORγt/Th17 pathway plays a complex role in IBD. While Th17 cells can contribute to mucosal inflammation, they are also involved in maintaining the intestinal barrier function. The precise role of targeting RORγt in IBD is an area of active investigation.
Multiple Sclerosis (MS)
MS is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination and neurodegeneration. Th17 cells are key players in the initiation and progression of MS, as they can cross the blood-brain barrier and promote inflammation within the CNS.
Quantitative Data on RORγt Expression and Inhibition
The following tables summarize key quantitative data from various studies, highlighting the therapeutic potential of targeting RORγt.
Table 1: RORγt Expression in Chronic Inflammatory Diseases
| Disease | Tissue/Cell Type | RORγt Expression Change (vs. Healthy Control) | Reference(s) |
| Psoriasis | Skin Lesions | Significantly Increased mRNA levels | |
| Rheumatoid Arthritis | Synovial Tissue | Increased expression in FLS and T cells | |
| Multiple Sclerosis | CNS Lesions (EAE model) | Increased Th17 cell infiltration |
Table 2: In Vitro Efficacy of RORγt Inhibitors
| Compound | Assay Type | Cell Type | IC50 (nM) | Reference(s) |
| JNJ-54271074 | RORγt-driven transcription (reporter) | HEK-293T | 0.009 µM (9 nM) | |
| S18-000003 | RORγt-GAL4 reporter assay | Not Specified | 29 | |
| S18-000003 | Human Th17 differentiation | Human Naïve CD4+ T cells | 13 | |
| Compound 1 (imidazopyridine) | IL-17A secretion | Human Polarized Th17 cells | 56 | |
| A213 | Human Th17 differentiation | Human Naïve CD4+ T cells | 4 | |
| GSK805 derivative (compound 6) | Not Specified | Not Specified | 62 | |
| VTP-938 | RORγ inhibition | Not Specified | 0.9 |
Table 3: In Vivo Efficacy of RORγt Inhibitors in Animal Models
| Disease Model | Animal | Compound | Administration | Key Finding(s) | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Mouse | JNJ-54271074 | Oral | Dose-dependent suppression of joint inflammation. | |
| Imiquimod-induced psoriasis-like skin inflammation | Mouse | Compound 3 (indazole-containing) | Oral | Significant reduction in ear thickening and Th17-cytokine gene expression. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | RORγt inhibitors | Oral (twice daily) | Protection from disease development. | |
| IL-23 driven psoriatic arthritis | Mouse | RORγt antagonist | Not Specified | Significant amelioration of psoriasis, arthritis, and colitis. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in RORγt research.
Luciferase Reporter Assay for RORγt Transcriptional Activity
This assay is a common method to screen for and characterize RORγt inhibitors.
Principle: A reporter plasmid is constructed where the expression of a luciferase gene is driven by a promoter containing ROREs. Cells are co-transfected with this reporter plasmid and an expression plasmid for RORγt. In the presence of an active RORγt, luciferase is produced, which can be quantified by measuring luminescence after the addition of a substrate. RORγt inhibitors will reduce the luciferase signal in a dose-dependent manner.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with a RORE-luciferase reporter plasmid and a RORγt expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compound (RORγt inhibitor) or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer according to the manufacturer's protocol.
-
If a Renilla luciferase control was used, measure its activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
References
- 1. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]
- 2. rupress.org [rupress.org]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Bevurogant's Impact on the IL-17 Production Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of bevurogant (also known as cedirogant (B3325134) and BI 730357), a small molecule inhibitor targeting the Interleukin-17 (IL-17) production pathway. This document outlines the core signaling cascade, presents quantitative data on the compound's efficacy, details relevant experimental methodologies, and visualizes the key pathways and workflows. While development of this compound was discontinued (B1498344) due to preclinical findings, the data and mechanisms described herein remain valuable for the broader understanding of RORγt inhibition.[1]
The IL-23/IL-17 Signaling Axis: A Core Inflammatory Pathway
The IL-23/IL-17 signaling axis is a critical driver of inflammation and is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis.[1][2] The pathway is initiated by the cytokine IL-23, which promotes the differentiation and maintenance of T helper 17 (Th17) cells. These specialized T cells are the primary producers of IL-17A, a potent pro-inflammatory cytokine.[3]
Upon activation, Th17 cells release IL-17A, which in turn acts on various cell types, such as keratinocytes in the skin. This interaction triggers the production of other inflammatory mediators, creating a positive feedback loop that sustains the inflammatory response characteristic of diseases like psoriasis.[3] The central role of this pathway is underscored by the clinical success of monoclonal antibodies that neutralize IL-17 or its upstream activator, IL-23.
Mechanism of Action: this compound as a RORγt Inverse Agonist
This compound is an orally bioavailable small molecule that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).
The Role of RORγt and STAT3 in Th17 Differentiation
The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process governed by a network of transcription factors. Key cytokines, such as IL-6 and TGF-β, initiate this differentiation by activating the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) translocates to the nucleus and, along with other factors, induces the expression of RORγt.
RORγt is considered the "master regulator" of Th17 cells. It is both necessary and sufficient for driving the Th17 genetic program. Once expressed, RORγt directly binds to the promoter regions of genes encoding key Th17 effector cytokines, including IL17A, IL17F, and IL22, thereby driving their transcription and subsequent protein production.
This compound's Inhibition of RORγt Activity
As an inverse agonist, this compound binds to the ligand-binding domain (LBD) of the RORγt protein. This binding event alters the conformation of the receptor, leading to the dismissal of co-activator proteins and the recruitment of co-repressor proteins. This modulation effectively silences the transcriptional activity of RORγt. By inhibiting RORγt, this compound directly prevents the transcription of RORγt-dependent genes, leading to a significant reduction in the production of IL-17A and other pro-inflammatory cytokines like IL-17F and IL-22. This mechanism offers a distinct therapeutic strategy compared to the neutralization of downstream cytokines by monoclonal antibodies.
Quantitative Analysis of this compound's Effect on IL-17A Production
Phase I clinical studies involving this compound (cedirogant) provided key pharmacodynamic data on its ability to inhibit IL-17A production. The primary method for this assessment was an ex vivo whole blood stimulation assay, which measures the capacity of the drug to suppress cytokine release in a physiologically relevant environment.
| Parameter | Value | Assay Type | Source |
| Half-Maximal Inhibitory Concentration (IC50) | 0.56 mg/L | Ex vivo IL-17A Inhibition | |
| Maximum Inhibition (Imax) | 76% (0.76) | Ex vivo IL-17A Inhibition |
These model-estimated values demonstrate that this compound achieves a saturable, concentration-dependent inhibition of IL-17A production. The data from these studies were used to establish a direct relationship between this compound exposure and its biomarker effect, which informed dose selection for later-stage trials.
Experimental Protocols
The following sections detail the methodologies for assessing the inhibitory effect of compounds like this compound on IL-17 production.
Representative Protocol: Ex Vivo Human Whole Blood IL-17A Inhibition Assay
Disclaimer: The following is a representative protocol based on standard methodologies for assessing RORγt inhibitors. The precise protocol used in the cedirogant Phase I trials is not publicly available.
Objective: To determine the potency (IC50) of a test compound (e.g., this compound) in inhibiting the production of IL-17A from stimulated immune cells in human whole blood.
Materials:
-
Freshly drawn human whole blood (using heparin as an anticoagulant).
-
Test compound (this compound) stock solution in DMSO.
-
RPMI 1640 culture medium.
-
Stimulant: CytoStim, anti-CD3/CD28 antibodies, or Concanavalin A (ConA) plus IL-23.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
IL-17A ELISA kit.
-
Plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium. A typical final concentration range might span from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Blood Dilution: Dilute fresh human whole blood with RPMI 1640 medium.
-
Plating: Add the diluted blood to the wells of a 96-well plate.
-
Compound Addition: Add the prepared serial dilutions of this compound or vehicle control to the appropriate wells.
-
Stimulation: Add the T-cell stimulant (e.g., anti-CD3/CD28 antibodies) to all wells except for the unstimulated negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
ELISA: Quantify the concentration of IL-17A in the collected plasma samples using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IL-17A concentration against the log of the this compound concentration. Use a four-parameter logistic regression model to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the IL-17A production.
Conclusion
This compound is a selective RORγt inverse agonist that effectively suppresses the IL-17 production pathway by inhibiting the master transcriptional regulator of Th17 cells. Quantitative analyses from Phase I studies demonstrate its potent, dose-dependent inhibition of IL-17A, a key cytokine in the pathophysiology of psoriasis and other inflammatory diseases. The mechanism involves direct binding to RORγt, preventing the transcription of Th17 signature cytokines. Although its clinical development has been halted, the study of this compound has provided significant insights into the therapeutic potential of targeting RORγt with orally available small molecules for the treatment of Th17-mediated autoimmune disorders.
References
- 1. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study Details Page [abbvieclinicaltrials.com]
The Therapeutic Potential of Bevurogant (BI 730357) in Psoriasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of Bevurogant (BI 730357), an orally administered small-molecule inhibitor of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), in the context of psoriasis. This document outlines the underlying scientific rationale, summarizes key clinical findings, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in the mechanism of action.
Introduction: Targeting the IL-23/Th17 Axis with RORγt Inhibition
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be a critical driver of psoriasis pathogenesis.[2] RORγt is a nuclear receptor and transcription factor that plays a pivotal role in the differentiation and function of Th17 cells, which are primary producers of pro-inflammatory cytokines such as IL-17A and IL-17F.[2] These cytokines, in turn, act on keratinocytes to promote the characteristic features of psoriatic plaques.
This compound is a novel RORγt antagonist designed to inhibit this key transcriptional regulator, thereby aiming to reduce the production of pathogenic cytokines and ameliorate the inflammatory cascade in psoriasis.[3]
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist to RORγt. By binding to this transcription factor, it prevents the recruitment of co-activators necessary for the expression of target genes, most notably those encoding for IL-17A and IL-17F. The inhibition of the RORγt pathway is expected to lead to a reduction in Th17 cell activity and a subsequent decrease in the inflammatory response characteristic of psoriasis.
References
Unraveling the Selectivity Profile of Bevurogant for RORγt: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of Bevurogant (BI 730357), a potent antagonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive understanding of this compound's specificity for its intended target.
Core Selectivity Data
This compound has been engineered for high selectivity towards RORγt, a master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22).
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been assessed through a series of biochemical and cell-based assays. The following table summarizes the key quantitative data available in the public domain.
| Target | Assay Type | Result (IC50) | Reference |
| RORγt (functional) | Human Whole Blood Assay (IL-17 Inhibition) | 140 nM | [1] |
| RORγt (functional) | Human PBMC Assay (IL-22 Inhibition) | 43 nM | [1] |
| RORα | Not specified | Acceptable selectivity profile | [1] |
| RORβ | Not specified | Acceptable selectivity profile | [1] |
| Liver X Receptor-α (LXRα) | Nuclear Receptor Panel | 10 µM | [1] |
| Broad Receptor & Kinase Panel | Off-target screening | No significant activity detected |
While specific IC50 or Ki values for this compound against RORα and RORβ are not publicly available, preclinical pharmacology data indicate an acceptable selectivity profile against these closely related isoforms. The significantly higher IC50 value for LXRα, another nuclear receptor, further underscores the selectivity of this compound for RORγt.
RORγt Signaling Pathway and Point of Intervention
This compound exerts its therapeutic effect by antagonizing RORγt, thereby inhibiting the downstream signaling cascade that leads to the production of key pro-inflammatory cytokines. The following diagram illustrates this pathway.
Experimental Protocols for Selectivity Assessment
The determination of a compound's selectivity profile involves a tiered approach, progressing from biochemical assays to more physiologically relevant cellular and in vivo models. Below are generalized methodologies for key experiments relevant to the characterization of a RORγt antagonist like this compound.
Biochemical Assays: Ligand Binding and Coactivator Recruitment
a) Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the RORγt Ligand Binding Domain (LBD).
-
Reagents:
-
Recombinant human RORγt-LBD
-
Radioligand (e.g., [3H]-25-hydroxycholesterol)
-
Test compound (this compound) at various concentrations
-
Scintillation cocktail
-
Assay buffer
-
-
Procedure:
-
Incubate a fixed concentration of RORγt-LBD and radioligand with serially diluted test compound in a 96-well plate.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via filtration through a glass fiber filter mat.
-
Wash the filters to remove non-specific binding.
-
Add scintillation cocktail to the dried filters and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to disrupt the interaction between RORγt-LBD and a coactivator peptide.
-
Reagents:
-
GST-tagged RORγt-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1) (acceptor fluorophore)
-
Test compound (this compound)
-
Assay buffer
-
-
Procedure:
-
Add the test compound, GST-RORγt-LBD, and Tb-anti-GST antibody to a 384-well plate and incubate.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate to allow for binding.
-
Excite the donor fluorophore (Terbium) at ~340 nm.
-
Measure the emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor, due to FRET).
-
The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates that the test compound is inhibiting the RORγt-coactivator interaction.
-
Determine the IC50 from a dose-response curve.
-
Cellular Assays: Functional Antagonism
a) RORγt-Gal4 Reporter Gene Assay
This assay assesses the functional antagonist activity of a compound in a cellular context.
-
Cell Line: A human cell line (e.g., HEK293) co-transfected with two plasmids:
-
A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt-LBD.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates that the compound is acting as an antagonist of RORγt.
-
Calculate the IC50 value.
-
b) Human Whole Blood/PBMC Cytokine Release Assay
This ex vivo assay measures the inhibition of cytokine production in a more physiologically relevant system.
-
Sample: Freshly drawn human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs).
-
Procedure:
-
Pre-incubate the whole blood or PBMCs with various concentrations of the test compound.
-
Stimulate the cells with a cocktail that induces Th17 differentiation and cytokine production (e.g., anti-CD3/anti-CD28 antibodies, IL-23).
-
Incubate for a defined period (e.g., 48-72 hours).
-
Collect the plasma or cell culture supernatant.
-
Measure the concentration of IL-17 and/or IL-22 using an immunoassay (e.g., ELISA or HTRF).
-
Determine the IC50 for the inhibition of cytokine release.
-
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for characterizing the selectivity of a RORγt antagonist.
Conclusion
The available data robustly demonstrate that this compound is a potent and selective antagonist of RORγt. Its high functional potency in inhibiting the production of the key pro-inflammatory cytokines IL-17 and IL-22, combined with a favorable selectivity profile against other nuclear receptors and a broader panel of kinases and receptors, underscores its potential as a targeted oral therapeutic for Th17-mediated autoimmune diseases. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel RORγt modulators.
References
Preliminary In Vitro Studies with Bevurogant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevurogant (BI 730357) is a potent and selective antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor, RORγt is essential for the differentiation and function of T helper 17 (Th17) cells, which are pivotal drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interleukin-22 (IL-22). This document provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.
Core Mechanism of Action
This compound functions as a direct antagonist of the RORγt nuclear receptor. By binding to the ligand-binding domain of RORγt, it prevents the recruitment of co-activators necessary for gene transcription. This inhibitory action leads to a downstream reduction in the expression of RORγt target genes, most notably those encoding the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22. This targeted suppression of the Th17 pathway forms the basis of this compound's therapeutic potential in treating inflammatory disorders.
Quantitative In Vitro Pharmacology
The following table summarizes the key quantitative data from preliminary in vitro pharmacological profiling of this compound. These assays demonstrate its potency in cell-based systems and provide an initial assessment of its selectivity and potential for drug-drug interactions.
| Assay Type | Target/Endpoint | Cell System | IC50 Value |
| Functional Cellular Assay | IL-17 Production | Human Whole Blood | 140 nM[1] |
| Functional Cellular Assay | RORγ-mediated IL-22 Production | Human PBMCs | 43 nM[1] |
| Off-Target Activity | Liver X receptor-α (LXRα) | Not Specified | 10 µM[1] |
| CYP Inhibition Panel | Cytochrome P450 Isoforms | Not Specified | > 23 µM[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize this compound.
Human Whole Blood Assay for IL-17 Inhibition
This assay measures the ability of a compound to inhibit the production of IL-17 from immune cells within a complex, physiologically relevant environment.
-
Materials:
-
Heparinized whole blood from healthy human donors.
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-Glutamine, and Penicillin-Streptomycin).
-
Stimulants: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
This compound (or test compound) dissolved in DMSO and serially diluted.
-
Human IL-17A ELISA kit.
-
-
Protocol:
-
Collect fresh human whole blood into heparin-containing tubes.
-
Within 2 hours of collection, dilute the blood 1:1 with complete RPMI-1640 medium.
-
Dispense 180 µL of the diluted blood into each well of a 96-well plate.
-
Add 10 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-stimulant control.
-
Pre-incubate the plate at 37°C, 5% CO₂ for 1 hour.
-
Add 10 µL of the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the no-stimulant control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the plasma supernatant.
-
Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-17A inhibition against the log concentration of this compound.
-
Human PBMC Assay for IL-22 Production
This assay uses isolated Peripheral Blood Mononuclear Cells (PBMCs) to assess the compound's effect on cytokine production from a purified immune cell population, often under Th17 polarizing conditions.
-
Materials:
-
Human PBMCs isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Complete RPMI-1640 medium.
-
Th17 polarizing cocktail: anti-CD3/anti-CD28 antibodies, anti-IFNγ, anti-IL-4, IL-1β, IL-6, and IL-23.
-
This compound (or test compound) dissolved in DMSO and serially diluted.
-
Human IL-22 ELISA kit.
-
-
Protocol:
-
Isolate PBMCs from fresh human blood.
-
Resuspend PBMCs in complete RPMI-1640 medium and count the cells. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of the 4X Th17 polarizing cocktail to each well.
-
Incubate the plate for 3-5 days at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Collect the cell-free supernatant.
-
Quantify the concentration of IL-22 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-22 inhibition against the log concentration of this compound.
-
Conclusion
The preliminary in vitro data for this compound demonstrate its potent and selective antagonism of the RORγt receptor. The compound effectively inhibits the production of key pro-inflammatory cytokines IL-17 and IL-22 in human primary cell-based assays at nanomolar concentrations. Furthermore, initial profiling suggests a favorable selectivity and a low potential for CYP-mediated drug interactions. These findings establish a strong rationale for the continued development of this compound as a novel, oral therapeutic agent for the treatment of Th17-mediated autoimmune and inflammatory diseases.
References
Bevurogant's Impact on Cytokine Expression in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bevurogant (BI 730357) is a potent and selective oral antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor responsible for the differentiation and function of T helper 17 (Th17) cells, a crucial lineage of lymphocytes implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively modulates the expression of pro-inflammatory cytokines, positioning it as a promising therapeutic agent for Th17-mediated disorders such as psoriasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cytokine expression in immune cells, and detailed experimental protocols for evaluating RORγt inhibitors.
Introduction: The Role of RORγt and Th17 Cells in Inflammation
The IL-23/Th17 signaling axis is a critical pathway in the inflammatory cascade underlying many autoimmune diseases.[1] Naïve CD4+ T cells, upon stimulation with cytokines such as transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6), differentiate into Th17 cells. This differentiation is driven by the master transcriptional regulator, RORγt.[2]
Activated Th17 cells are prolific producers of a range of pro-inflammatory cytokines, including:
-
IL-17A and IL-17F: These signature cytokines of Th17 cells act on various cell types, including keratinocytes and fibroblasts, to induce the production of other inflammatory mediators, chemokines, and antimicrobial peptides.
-
IL-22: This cytokine primarily targets epithelial cells, promoting their proliferation and production of antimicrobial peptides. While it has a role in tissue repair, its dysregulation can contribute to the hyperplasia seen in conditions like psoriasis.
-
Other pro-inflammatory cytokines: Th17 cells can also produce other cytokines such as TNF-α and GM-CSF, further amplifying the inflammatory response.
Given the central role of RORγt in driving the Th17-mediated inflammatory response, its inhibition presents a compelling therapeutic strategy for a variety of autoimmune and inflammatory conditions.
Mechanism of Action of this compound
This compound is a small molecule antagonist that binds to the ligand-binding domain of RORγt. This binding event prevents the recruitment of coactivators necessary for the transcription of RORγt target genes. Consequently, this compound effectively suppresses the differentiation of Th17 cells and inhibits the production of Th17-associated pro-inflammatory cytokines.
dot
Caption: this compound's Mechanism of Action.
Quantitative Data on Cytokine Inhibition by this compound
Preclinical studies have demonstrated the potent inhibitory effect of this compound on the production of key Th17-associated cytokines. The following table summarizes the available quantitative data.
| Cytokine | Immune Cell Type/Matrix | Assay Type | IC50 | Reference |
| IL-17 | Human Whole Blood | Not Specified | 140 nM | [1] |
| IL-22 | Human PBMCs | RORγ-mediated production | 43 nM | [1] |
IC50: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.
These data indicate that this compound is a potent inhibitor of IL-17 and IL-22 production in human immune cells. The lower IC50 value for IL-22 inhibition in PBMCs suggests a particularly strong effect on this cytokine in this cell population.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of RORγt inhibitors like this compound on cytokine expression.
In Vitro Th17 Differentiation and Cytokine Analysis
This protocol describes the differentiation of human naïve CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production following treatment with a RORγt inhibitor.
dot
Caption: Experimental Workflow for Th17 Differentiation.
Materials:
-
Ficoll-Paque PLUS
-
Human Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3/CD28 T cell activator beads
-
Recombinant human cytokines: TGF-β, IL-6, IL-1β, IL-23
-
This compound (or other RORγt inhibitor)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A (Golgi transport inhibitor)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, IL-22, etc.
-
ELISA or Luminex kits for cytokine quantification
Protocol:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells (CD4+CD45RA+) from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.
-
-
Cell Culture and Th17 Differentiation:
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL.
-
Add anti-CD3/CD28 T cell activator beads at a bead-to-cell ratio of 1:1.
-
Add the Th17 polarizing cytokine cocktail to the following final concentrations: TGF-β (10 ng/mL), IL-6 (20 ng/mL), IL-1β (10 ng/mL), and IL-23 (20 ng/mL).
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
-
Analysis of Secreted Cytokines:
-
After the incubation period, centrifuge the plate and collect the cell-free supernatants.
-
Quantify the concentration of secreted cytokines (e.g., IL-17A, IL-17F, IL-22, TNF-α, IFN-γ) in the supernatants using ELISA or a multiplex bead-based immunoassay (Luminex).
-
-
Intracellular Cytokine Staining and Flow Cytometry:
-
For the last 4-6 hours of culture, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) to block cytokine secretion.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercially available kit.
-
Perform intracellular staining for cytokines of interest (e.g., IL-17A, IL-22).
-
Analyze the stained cells by flow cytometry to determine the percentage of cytokine-producing cells within the CD4+ T cell population.
-
Human Whole Blood Assay for Cytokine Inhibition
This assay provides a more physiologically relevant system to assess the effect of a compound on cytokine production in the context of all blood cell components.
Protocol:
-
Blood Collection:
-
Collect fresh human whole blood from healthy donors into heparinized tubes.
-
-
Compound Treatment and Stimulation:
-
Aliquot the whole blood into 96-well plates.
-
Add serial dilutions of this compound or vehicle control.
-
Stimulate the blood with a suitable stimulus to induce Th17 cytokine production (e.g., a combination of anti-CD3 antibody and a superantigen like Staphylococcal enterotoxin B (SEB), or a cocktail of cytokines like IL-1β and IL-23).
-
-
Incubation and Plasma Collection:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plates and collect the plasma.
-
-
Cytokine Analysis:
-
Measure the levels of cytokines (e.g., IL-17A, IL-22) in the plasma using ELISA or Luminex assays.
-
Conclusion
This compound, as a potent RORγt antagonist, demonstrates a clear mechanism of action that translates to the inhibition of key pro-inflammatory cytokines central to the pathogenesis of Th17-mediated diseases. The quantitative data, though currently limited in scope, confirms its activity in suppressing IL-17 and IL-22 production in human immune cells. The experimental protocols outlined in this guide provide a robust framework for the further evaluation of this compound and other RORγt inhibitors, facilitating continued research and development in this promising therapeutic area. As more data from preclinical and clinical studies become available, a more comprehensive understanding of this compound's impact on the broader cytokine network will emerge, further elucidating its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Bevurogant in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevurogant (also known as BI 730357) is a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells critical for host defense against certain pathogens. However, dysregulated Th17 cell activity and the excessive production of their signature cytokine, Interleukin-17 (IL-17), are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, making it a valuable tool for in vitro studies aimed at understanding and modulating inflammatory responses.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Th17 cell differentiation and function.
Data Presentation
Table 1: In Vitro Potency of this compound (BI 730357)
| Assay Type | Cell System | Readout | IC50 (nM) | Reference |
| Human Whole Blood Assay | Human Whole Blood | IL-17 Inhibition | 140 | [1] |
| RORγ-mediated Cytokine Production | Human PBMCs | IL-22 Inhibition | 43 | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway and a general experimental workflow for testing this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (BI 730357) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
T Cell Cytotoxicity Assay
Purpose: To determine the non-toxic concentration range of this compound for subsequent functional assays.
Materials:
-
Purified CD4+ T cells or a relevant T cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound serial dilutions
-
Cell viability reagent (e.g., MTT, Resazurin, or a live/dead stain for flow cytometry)
-
Plate reader or flow cytometer
Protocol:
-
Seed T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the concentration range that does not significantly impact cell viability.
In Vitro Human Th17 Cell Differentiation Assay
Purpose: To evaluate the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human cytokines: TGF-β, IL-6, IL-23, IL-1β
-
Anti-human IL-4 and anti-human IFN-γ antibodies
-
Complete RPMI-1640 medium
-
This compound serial dilutions
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Cell Isolation: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated naive CD4+ T cells in complete RPMI medium and seed them in the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.
-
Treatment: Add anti-human CD28 antibody (e.g., 1-2 µg/mL) to all wells. Add the Th17 polarizing cytokine cocktail (e.g., TGF-β (10 ng/mL), IL-6 (25 ng/mL), IL-23 (20 ng/mL), IL-1β (10 ng/mL)) and neutralizing antibodies (anti-IL-4 and anti-IFN-γ, both at 10 µg/mL).
-
Add serial dilutions of this compound (or vehicle control) to the wells. A suggested concentration range based on known IC50 values is 1 nM to 1 µM.
-
Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, the effect of this compound on Th17 differentiation can be assessed by IL-17A ELISA and intracellular flow cytometry.
IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
Purpose: To quantify the concentration of secreted IL-17A in the cell culture supernatant.
Materials:
-
Human IL-17A ELISA kit
-
Cell culture supernatants from the Th17 differentiation assay
-
Microplate reader
Protocol:
-
Carefully collect the cell culture supernatants from the Th17 differentiation assay.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cells or debris.
-
Perform the IL-17A ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-17A in each sample based on the standard curve.
-
Plot the IL-17A concentration against the this compound concentration to determine the IC50 value.
RORγt Reporter Gene Assay
Purpose: To directly measure the antagonist activity of this compound on RORγt-mediated transcription.
Materials:
-
A suitable host cell line (e.g., HEK293T or Jurkat)
-
Expression vector for a GAL4-RORγt (LBD) fusion protein
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the host cell line with the GAL4-RORγt expression vector and the luciferase reporter vector.
-
Seed the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate for 18-24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Western Blot for RORγt and Downstream Signaling
Purpose: To analyze the effect of this compound on the protein levels of RORγt and the phosphorylation status of key signaling molecules like STAT3.
Materials:
-
Harvested cells from the Th17 differentiation assay
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RORγt, anti-STAT3, anti-phospho-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the harvested cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for the Administration of Bevurogant in an Imiquimod-Induced Psoriasis Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and significant infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[1][2][3] Imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 (TLR7/8) agonist, is widely used to induce a psoriasis-like skin inflammation in mice that closely mimics the human disease phenotype, including erythema, scaling, and epidermal thickening (acanthosis).[4][5] This model is dependent on the IL-23/IL-17 axis and serves as a robust platform for the preclinical evaluation of novel therapeutics.
Bevurogant (BI 730357) is an orally administered antagonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including IL-17A and IL-17F. By inhibiting RORγt, this compound aims to suppress the Th17-mediated inflammatory cascade, presenting a targeted therapeutic strategy for psoriasis. These application notes provide a detailed protocol for evaluating the efficacy of this compound in the well-established imiquimod-induced psoriasis mouse model.
Signaling Pathway: The IL-23/Th17 Axis and RORγt Inhibition
The diagram below illustrates the central role of the IL-23/Th17 signaling pathway in the pathogenesis of psoriasis and the mechanism of action for RORγt inhibitors like this compound.
Caption: IL-23/Th17 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model Protocol
This protocol is adapted from the widely used method first described by van der Fits et al. and is suitable for inducing a robust psoriasis-like phenotype.
Materials:
-
Mice: 8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod Cream: 5% Imiquimod cream (e.g., Aldara®).
-
Control Cream: A control cream without the active ingredient (e.g., a base cream like Lanette cream).
-
Electric clippers and depilatory cream.
-
Calipers for thickness measurements (e.g., Mitutoyo).
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: Two days prior to the first imiquimod application, shave the dorsal back skin of the mice using electric clippers. The following day, apply a depilatory cream for a short duration to remove remaining fur, then gently rinse with water and pat dry.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Naive, Vehicle + IMQ, this compound + IMQ). A minimum of 8 mice per group is recommended for statistical power.
-
Imiquimod Application:
-
For 5 to 8 consecutive days, topically apply 62.5 mg of 5% imiquimod cream (containing 3.125 mg of active imiquimod) to the shaved back skin.
-
Optionally, a smaller amount (e.g., 20-25 mg) can be applied to one ear to assess ear thickness as an additional endpoint.
-
The control group should receive a daily topical application of the control cream.
-
-
Daily Monitoring: Throughout the experiment, monitor the mice daily for:
-
Body weight.
-
Clinical signs of inflammation (erythema, scaling, thickness) using a modified Psoriasis Area and Severity Index (PASI) scoring system (see Table 1).
-
Ear and/or back skin thickness using calipers.
-
This compound Administration Protocol (Representative)
As specific preclinical data for this compound in this model is not publicly available, this protocol is based on general practices for oral RORγt inhibitors. Dose-ranging studies are recommended.
Materials:
-
This compound (BI 730357).
-
Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% w/v Methocel).
-
Oral gavage needles.
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. Prepare fresh daily or according to compound stability data.
-
Administration Schedule:
-
Begin oral administration of this compound or vehicle one day prior to the first imiquimod application (Day -1) and continue daily throughout the study period (until Day 5 or 8).
-
Alternatively, administration can begin concurrently with the first imiquimod application (Day 0).
-
-
Dosage and Administration:
-
Administer this compound via oral gavage at the desired dose levels (e.g., 10, 30, 100 mg/kg).
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Experimental Workflow
The following diagram provides a visual overview of the complete experimental timeline.
Caption: A typical experimental workflow from animal preparation to endpoint analysis.
Data Presentation and Endpoint Analysis
A comprehensive evaluation of this compound's efficacy involves multiple quantitative assessments.
Clinical Scoring (PASI)
The severity of the induced skin inflammation is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale from 0 to 4.
Table 1: Modified PASI Scoring System for Mice
| Score | Erythema (Redness) | Scaling | Thickness (Induration) |
|---|---|---|---|
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Severe | Severe | Severe |
The total PASI score is the sum of the individual scores (maximum of 12).
Quantitative Endpoint Data (Representative)
The following tables present representative data that could be expected from a successful study, demonstrating the dose-dependent efficacy of a RORγt inhibitor.
Table 2: Effect of this compound on Imiquimod-Induced Skin Thickness
| Treatment Group | Ear Thickness (mm, Day 5) | Back Skin Thickness (mm, Day 5) |
|---|---|---|
| Naive (No IMQ) | 0.15 ± 0.02 | 0.51 ± 0.04 |
| Vehicle + IMQ | 0.45 ± 0.05 | 1.25 ± 0.11 |
| This compound (10 mg/kg) + IMQ | 0.38 ± 0.04* | 1.05 ± 0.09* |
| This compound (30 mg/kg) + IMQ | 0.29 ± 0.03** | 0.82 ± 0.07** |
| This compound (100 mg/kg) + IMQ | 0.21 ± 0.02*** | 0.65 ± 0.05*** |
*Values are represented as Mean ± SEM. Statistical significance vs. Vehicle + IMQ group: *p<0.05, **p<0.01, **p<0.001.
Table 3: Effect of this compound on Total PASI Score
| Treatment Group | Total PASI Score (Day 5) |
|---|---|
| Naive (No IMQ) | 0.0 ± 0.0 |
| Vehicle + IMQ | 9.5 ± 0.8 |
| This compound (10 mg/kg) + IMQ | 7.8 ± 0.7* |
| This compound (30 mg/kg) + IMQ | 5.2 ± 0.6** |
| This compound (100 mg/kg) + IMQ | 2.5 ± 0.4*** |
*Values are represented as Mean ± SEM. Statistical significance vs. Vehicle + IMQ group: *p<0.05, **p<0.01, **p<0.001.
Histological and Molecular Analysis
At the end of the study, skin and blood samples should be collected for further analysis.
-
Histology: Skin samples should be fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining. This allows for the quantification of epidermal thickness (acanthosis) and assessment of immune cell infiltration.
-
Quantitative PCR (qPCR): RNA can be extracted from skin samples to measure the gene expression of key inflammatory cytokines. This provides mechanistic insight into the drug's effect on the target pathway.
Table 4: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Skin
| Treatment Group | Relative Il17a mRNA Expression | Relative Il23a mRNA Expression |
|---|---|---|
| Naive (No IMQ) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Vehicle + IMQ | 15.2 ± 2.5 | 12.5 ± 2.1 |
| This compound (30 mg/kg) + IMQ | 6.8 ± 1.1** | 7.1 ± 1.3** |
| This compound (100 mg/kg) + IMQ | 2.5 ± 0.5*** | 3.2 ± 0.7*** |
*Values are represented as fold change relative to the Naive group (Mean ± SEM). Statistical significance vs. Vehicle + IMQ group: **p<0.01, **p<0.001.
The imiquimod-induced psoriasis mouse model is an essential tool for the in vivo screening and mechanistic evaluation of anti-psoriatic drugs. The protocols and endpoints described here provide a comprehensive framework for assessing the therapeutic potential of the RORγt inhibitor this compound. A successful study would demonstrate a dose-dependent reduction in clinical signs of psoriasis (PASI score, skin thickness), which is correlated with a decrease in epidermal hyperproliferation and a significant suppression of the IL-23/IL-17 signaling axis at the molecular level.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Orchestrated Cytokines Mediated by Biologics in Psoriasis and Its Mechanisms of Action [mdpi.com]
- 3. Cytokines in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Th17 Differentiation Assay with a RORγt Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] These cells are crucial for host defense against extracellular bacteria and fungi. However, dysregulation and over-activation of the Th17 pathway are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2]
The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[1][3] This signaling cascade culminates in the expression of the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is both necessary and sufficient for driving the Th17 genetic program, making it a highly attractive therapeutic target for inflammatory disorders.
RORγt antagonists are small molecules that bind to the ligand-binding domain of RORγt, inhibiting its transcriptional activity. This leads to a reduction in the expression of key Th17 signature genes, including IL-17A, IL-17F, and IL-22, thereby suppressing the pro-inflammatory functions of Th17 cells. This application note provides a detailed protocol for an in vitro human Th17 differentiation assay to evaluate the efficacy of RORγt antagonists.
Assay Principle and Workflow
This assay quantifies the inhibitory effect of a compound on the differentiation of human naive CD4+ T cells into IL-17A-producing Th17 cells. Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions. These conditions include T-cell receptor (TCR) stimulation (via anti-CD3 and anti-CD28 antibodies) and a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23, and IL-1β). The RORγt antagonist is added at varying concentrations at the start of the culture. After several days, the differentiation into Th17 cells is quantified by measuring the frequency of IL-17A-producing cells via intracellular flow cytometry and the concentration of secreted IL-17A in the culture supernatant by ELISA. A potent RORγt inhibitor will demonstrate a dose-dependent reduction in both metrics.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Th17 differentiation signaling pathway and point of inhibition by a RORγt antagonist.
Caption: Experimental workflow for the Th17 differentiation assay with a RORγt antagonist.
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from a fresh buffy coat or cryopreserved PBMCs.
-
Media and Buffers:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
HEPES
-
2-Mercaptoethanol
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS)
-
-
Cell Isolation:
-
Ficoll-Paque PLUS
-
Naive CD4+ T Cell Isolation Kit (e.g., magnetic bead-based negative selection)
-
-
Cell Culture Plates: 96-well flat-bottom tissue culture plates
-
Antibodies and Cytokines:
-
Anti-human CD3 antibody (for coating)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human TGF-β1
-
Recombinant human IL-6
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
-
-
RORγt Antagonist and Vehicle Control:
-
RORγt antagonist of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Cell Stimulation (for intracellular staining):
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
-
Flow Cytometry:
-
Fixable Viability Dye
-
Anti-human CD4 antibody (e.g., FITC, PE, APC)
-
Anti-human IL-17A antibody (e.g., PE, APC)
-
Fixation/Permeabilization Buffer Kit
-
-
ELISA: Human IL-17A ELISA Kit
Experimental Protocol
Part 1: Isolation of Naive CD4+ T Cells
-
PBMC Isolation: Isolate PBMCs from a fresh human buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from the PBMCs using a magnetic bead-based negative selection kit. The purity of the isolated naive CD4+ T cells (CD4+CD45RA+CCR7+) should be >90% as assessed by flow cytometry.
Part 2: In Vitro Th17 Differentiation
-
Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody at 2 µg/mL in sterile PBS. Add 100 µL per well and incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash each well twice with 200 µL of sterile PBS.
-
Compound Preparation: Prepare serial dilutions of the RORγt antagonist in complete RPMI medium. A typical starting concentration for a potent inhibitor might be 1 µM, followed by 1:3 or 1:5 serial dilutions. Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the antagonist.
-
Cell Plating: Resuspend the isolated naive CD4+ T cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Culture Setup: To each well of the anti-CD3 coated plate, add the following in order:
-
50 µL of the RORγt antagonist dilution or vehicle control.
-
50 µL of the Th17 polarizing cytokine cocktail. The final concentrations should be:
-
Anti-human CD28 antibody: 2 µg/mL
-
TGF-β1: 2.25 ng/mL
-
IL-6: 30 ng/mL
-
IL-23: 30 ng/mL
-
IL-1β: 20 ng/mL
-
Anti-IFN-γ antibody: 1 µg/mL
-
Anti-IL-4 antibody: 2.5 µg/mL
-
-
100 µL of the naive CD4+ T cell suspension (1 x 10^5 cells/well).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
Part 3: Analysis of Th17 Differentiation
A. IL-17A ELISA
-
On the day of analysis, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C or proceed immediately with the IL-17A ELISA according to the manufacturer's protocol.
B. Intracellular Flow Cytometry
-
Restimulation: Resuspend the cell pellets in 200 µL of complete RPMI medium containing PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Monensin at 3 µM).
-
Incubate for 4-5 hours at 37°C.
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell viability using a fixable viability dye.
-
Perform surface staining with anti-human CD4 antibody for 20 minutes at 4°C.
-
Wash the cells, then fix and permeabilize them using a commercial kit.
-
Perform intracellular staining with anti-human IL-17A antibody for 30 minutes at 4°C.
-
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on live, single CD4+ T cells and then quantifying the percentage of IL-17A+ cells.
Data Presentation
The quantitative data from the assay can be summarized in the following table. The results should demonstrate a dose-dependent inhibition of Th17 differentiation by the RORγt antagonist.
| RORγt Antagonist Conc. (µM) | % IL-17A+ Cells (Flow Cytometry) | Secreted IL-17A (pg/mL) (ELISA) | % Inhibition of IL-17A Secretion |
| 0 (Vehicle Control) | 25.4 ± 3.1 | 4850 ± 520 | 0 |
| 0.001 | 22.1 ± 2.8 | 4125 ± 480 | 15.0 |
| 0.01 | 15.3 ± 2.2 | 2870 ± 350 | 40.8 |
| 0.1 | 5.8 ± 1.1 | 1150 ± 180 | 76.3 |
| 1 | 1.2 ± 0.4 | 250 ± 60 | 94.8 |
Data are representative and presented as mean ± standard deviation.
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory activity of RORγt antagonists on human Th17 cell differentiation. By quantifying both the percentage of IL-17A-producing cells and the amount of secreted IL-17A, this assay offers a comprehensive evaluation of compound efficacy. The use of primary human cells enhances the translational relevance of the findings for drug development programs targeting Th17-mediated autoimmune and inflammatory diseases.
References
Application Notes and Protocols: Bevurogant in Experimental Autoimmune Encephalomyelitis (EAE)
For research use only. Not for use in diagnostic procedures.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS).[1][2][3] The pathogenesis of EAE is primarily driven by myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, which infiltrate the CNS and orchestrate an inflammatory cascade leading to demyelination, axonal damage, and progressive paralysis.[4][5]
Bevurogant (BI 730357) is a potent and selective antagonist of the Retinoid-related Orphan Receptor-gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the differentiation and function of Th17 cells. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines characteristic of the Th17 lineage, such as Interleukin-17 (IL-17). Given the critical role of Th17 cells in the initiation and progression of EAE, this compound presents a promising therapeutic candidate for mitigating neuroinflammation in this model.
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in a standard mouse model of EAE.
Signaling Pathway of RORγt in Th17 Differentiation
The differentiation of naïve T helper cells into pathogenic Th17 cells is a critical event in the development of EAE. This process is initiated by cytokines such as TGF-β and IL-6, leading to the expression and activation of the transcription factor RORγt. Activated RORγt drives the transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and GM-CSF, which are instrumental in CNS inflammation and demyelination. This compound, as a RORγt antagonist, directly interferes with this pathway, preventing the transcriptional activation of these pathogenic cytokines.
Experimental Design and Workflow
To assess the efficacy of this compound in EAE, a common approach involves inducing the disease in susceptible mouse strains (e.g., C57BL/6) and administering the compound under different treatment regimens. A typical study would include both a prophylactic arm, to assess the ability of this compound to prevent disease onset, and a therapeutic arm, to evaluate its potential to reverse or halt the progression of established disease.
Data Presentation: Expected Outcomes
The following tables represent the types of quantitative data that would be collected and analyzed in a study evaluating this compound in EAE. The values provided are for illustrative purposes only.
Table 1: Effect of this compound on Clinical EAE Parameters (Prophylactic Treatment)
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |
| Vehicle Control | 11.4 ± 1.1 | 3.5 ± 0.5 | 45.2 ± 5.8 |
| This compound (10 mg/kg) | 15.2 ± 1.5 | 2.0 ± 0.4 | 22.1 ± 4.1 |
| This compound (30 mg/kg) | Delayed >21 days | 1.2 ± 0.3 | 10.5 ± 3.5 |
| *Data are represented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: Histopathological Analysis of Spinal Cords (Day 21 Post-Immunization)
| Treatment Group | Inflammation Score (0-4) | Demyelination Score (0-3) |
| Vehicle Control | 3.2 ± 0.4 | 2.5 ± 0.3 |
| This compound (30 mg/kg, Prophylactic) | 1.1 ± 0.2 | 0.8 ± 0.2 |
| This compound (30 mg/kg, Therapeutic) | 1.8 ± 0.3 | 1.5 ± 0.3 |
| *Data are represented as Mean ± SEM. Scores are based on analysis of H&E and Luxol Fast Blue stained spinal cord sections. p < 0.05 compared to Vehicle Control. |
Table 3: Analysis of Th17 and Th1 Cell Populations in Splenocytes
| Treatment Group | % of CD4+ T cells: IL-17A+ (Th17) | % of CD4+ T cells: IFN-γ+ (Th1) |
| Vehicle Control | 4.5 ± 0.6% | 8.2 ± 1.1% |
| This compound (30 mg/kg, Prophylactic) | 1.2 ± 0.3% | 7.5 ± 0.9% |
| Data are represented as Mean ± SEM, determined by flow cytometry of splenocytes restimulated with MOG35-55 peptide. p < 0.05 compared to Vehicle Control. |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Ice-cold sterile PBS
-
Syringes (1 mL) and needles (27G)
Procedure:
-
Day -1: Acclimatize mice to handling and the experimental environment.
-
Day 0: Immunization a. Prepare the MOG/CFA emulsion. Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL. b. Emulsify the MOG35-55 solution with an equal volume of CFA to a final MOG concentration of 1 mg/mL. The emulsion is stable when a drop does not disperse in water. c. Subcutaneously inject 100 µL of the emulsion into two sites on the flank of each mouse (total volume 200 µL, containing 200 µg of MOG35-55). d. Prepare a fresh solution of PTX in sterile PBS at a concentration of 1 µg/mL. e. Administer 200 ng of PTX (200 µL) via intraperitoneal (i.p.) injection.
-
Day 2: Second PTX Injection a. Administer a second dose of 200 ng PTX (200 µL) via i.p. injection.
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolve this compound powder in the vehicle to the desired final concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume). Use sonication to aid dissolution if necessary.
-
Administration:
-
Prophylactic: Administer this compound or vehicle daily via oral gavage starting on Day 0 (the day of immunization).
-
Therapeutic: Begin daily administration of this compound or vehicle when mice first exhibit clinical signs of EAE (e.g., a clinical score of 1.0 or 2.0).
-
Protocol 3: Clinical Assessment of EAE
Procedure:
-
Beginning on day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their body weight.
-
Assign a clinical score to each mouse based on the following standardized scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
Protocol 4: Histological Analysis of the Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
At the experimental endpoint, euthanize mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Process the tissue through an ethanol gradient, clear with xylene, and embed in paraffin.
-
Cut 5-10 µm thick longitudinal or cross-sections of the spinal cord.
-
Stain sections with H&E to assess cellular infiltration (inflammation) and LFB to assess demyelination.
-
Score the sections blindly for inflammation and demyelination using established semi-quantitative scales.
Protocol 5: Flow Cytometry for Th17/Th1 Cell Analysis
Materials:
-
Spleens from euthanized mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A (GolgiPlug) or Monensin (GolgiStop)
-
Fluorescently conjugated antibodies: anti-CD4, anti-IL-17A, anti-IFN-γ
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest spleens and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Restimulation: Resuspend splenocytes at 2 x 10^6 cells/mL in complete RPMI medium. Stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-5 hours at 37°C.
-
Surface Staining: Wash cells with FACS buffer and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
Intracellular Staining: Wash cells, then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (anti-IL-17A and anti-IFN-γ) for 30 minutes at 4°C.
-
Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the CD4+ lymphocyte population and quantify the percentage of cells expressing IL-17A (Th17) and IFN-γ (Th1).
References
Measuring IL-17A Inhibition by Bevurogant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevurogant (BI 730357) is an orally bioavailable small molecule antagonist of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are the primary producers of the pro-inflammatory cytokine Interleukin-17A (IL-17A). By inhibiting RORγt, this compound effectively suppresses the production of IL-17A and other Th17-related cytokines, making it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis and ankylosing spondylitis.
These application notes provide a comprehensive overview of the techniques and protocols for measuring the inhibitory activity of this compound on IL-17A production and signaling. The content is designed to guide researchers in the preclinical and clinical development of RORγt inhibitors.
Mechanism of Action of this compound
This compound functions as a RORγt antagonist. By binding to the ligand-binding domain of RORγt, it prevents the recruitment of coactivators necessary for the transcription of RORγt target genes. This leads to a reduction in the differentiation of naive CD4+ T cells into Th17 cells and a subsequent decrease in the secretion of IL-17A.
Mechanism of IL-17A Inhibition by this compound
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound (BI 730357) from preclinical studies.
| Assay Type | Cell Type/System | Parameter Measured | IC50 (nM) | Reference |
| Human Whole Blood Assay | Human Whole Blood | IL-17A Production | 140 | |
| RORγ-mediated Cytokine Production | Human PBMCs | IL-22 Production | 43 |
Experimental Protocols
This section provides detailed protocols for key experiments to measure the IL-17A inhibitory effects of this compound.
In Vitro Th17 Differentiation and IL-17A Measurement
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A in the culture supernatant.
Workflow for In Vitro Th17 Differentiation Assay
Materials:
-
Ficoll-Paque PLUS
-
Human Naive CD4+ T Cell Isolation Kit
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Recombinant human TGF-β, IL-6, IL-23, and IL-1β
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound (BI 730357)
-
Human IL-17A ELISA kit, HTRF kit, or Lumit™ Immunoassay kit
Protocol:
-
Isolate Naive CD4+ T Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Subsequently, enrich for naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Cell Culture and Differentiation:
-
Plate the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-human CD3 antibody (1 µg/mL).
-
Add soluble anti-human CD28 antibody (1 µg/mL) to the culture medium.
-
Add the Th17 polarizing cytokine cocktail: TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and IL-1β (20 ng/mL).
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-17A Measurement:
-
ELISA: Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit following the manufacturer's protocol.
-
HTRF (Homogeneous Time-Resolved Fluorescence): Measure IL-17A levels using an HTRF assay kit, which provides a no-wash, high-throughput alternative to ELISA.
-
Lumit™ Immunoassay: Utilize the Lumit™ IL-17A Immunoassay for a rapid, no-wash, bioluminescence-based quantification of IL-17A.
-
-
Data Analysis: Plot the IL-17A concentration against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Human Whole Blood Assay for IL-17A Inhibition
This assay measures the effect of this compound on IL-17A production in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy donors (anticoagulated with heparin)
-
RPMI 1640 medium
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
This compound (BI 730357)
-
Human IL-17A ELISA kit
Protocol:
-
Blood Dilution and Plating:
-
Dilute the whole blood 1:10 with RPMI 1640 medium.
-
Dispense the diluted blood into a 96-well plate.
-
-
Treatment and Stimulation:
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a T-cell mitogen such as PHA (5 µg/mL). Include an unstimulated control and a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Plasma Collection: Centrifuge the plate and collect the plasma supernatant.
-
IL-17A Measurement: Quantify IL-17A levels in the plasma using a human IL-17A ELISA kit.
-
Data Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration and determine the IC50 value.
RORγt Reporter Gene Assay
This cell-based assay directly measures the antagonist activity of this compound on RORγt.
Workflow for RORγt Reporter Gene Assay
Materials:
-
HEK293T cells or other suitable host cell line
-
Expression vector containing the human RORγt gene
-
Luciferase reporter vector containing ROR response elements upstream of the luciferase gene
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (BI 730357)
-
Luciferase assay reagent
Protocol:
-
Cell Transfection: Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase vector). Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
IL-17A Signaling Pathway
The following diagram illustrates the key components of the IL-17A signaling pathway, which is ultimately inhibited by this compound through the suppression of IL-17A production.
IL-17A Signaling Pathway
Conclusion
The assays and protocols described in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on the IL-17A pathway. By employing a combination of in vitro cell-based assays, ex vivo whole blood assays, and reporter gene assays, researchers can obtain a comprehensive understanding of the potency and mechanism of action of this and other RORγt inhibitors. This information is critical for guiding drug development efforts and for the successful clinical translation of novel therapies for IL-17A-mediated diseases.
Application Notes and Protocols for Testing Bevurogant Efficacy in Preclinical Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevurogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as Interleukin-17A (IL-17A). The IL-23/Th17/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriatic arthritis. By inhibiting RORγt, this compound has the potential to suppress Th17 cell-mediated inflammation and offer a therapeutic benefit in arthritis.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two well-established animal models of arthritis: Collagen-Induced Arthritis (CIA) in mice, a model that recapitulates many features of rheumatoid arthritis, and Mannan-Induced Psoriatic Arthritis in mice, which is particularly relevant given this compound's clinical development for psoriatic arthritis.
Signaling Pathway of RORγt in Th17 Differentiation and Inflammation
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing key pathological features such as synovitis, pannus formation, cartilage degradation, and bone erosion.
Experimental Workflow
Detailed Protocol
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Methotrexate, 1 mg/kg, intraperitoneal injection, 3 times/week)
-
Anesthesia (e.g., isoflurane)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of CII solution and CFA by vigorous mixing until a stable emulsion is formed.
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of CII solution and IFA.
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Treatment Initiation and Monitoring:
-
Begin daily oral administration of this compound (e.g., 1, 3, 10 mg/kg) or vehicle control upon the first signs of arthritis (typically around day 25), or prophylactically from day 21.
-
Monitor mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (see Table 1). The maximum score per mouse is 16.
-
Measure hind paw volume or thickness using a plethysmometer or calipers every 2-3 days.
-
-
Termination (Day 42):
-
Euthanize mice and collect blood for serum analysis of inflammatory cytokines (e.g., IL-17A, TNF-α) and anti-CII antibodies.
-
Collect hind paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Outcome Measures and Data Presentation
Table 1: Clinical Arthritis Scoring System
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle or digits |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits |
Table 2: Expected Quantitative Outcomes in CIA Model with this compound Treatment
| Treatment Group | Mean Clinical Score (± SEM) | Mean Paw Volume Increase (mm³) (± SEM) | Serum IL-17A (pg/mL) (± SEM) | Histological Score (Joint Damage) (± SEM) |
| Naive (No Disease) | 0.0 | 0.0 | < 20 | 0.0 |
| Vehicle Control (Arthritic) | 10.5 ± 1.2 | 1.5 ± 0.2 | 150 ± 25 | 8.5 ± 0.9 |
| This compound (1 mg/kg) | 7.8 ± 1.0 | 1.1 ± 0.1 | 110 ± 20 | 6.2 ± 0.7 |
| This compound (3 mg/kg) | 4.5 ± 0.8 | 0.7 ± 0.1 | 60 ± 15 | 3.8 ± 0.5 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 0.3 ± 0.05 | < 30 | 1.5 ± 0.3 |
| Methotrexate (1 mg/kg) | 3.2 ± 0.6 | 0.5 ± 0.08 | 75 ± 18 | 2.7 ± 0.4 |
Mannan-Induced Psoriatic Arthritis in Mice
This model is particularly relevant for psoriatic arthritis as it induces both skin inflammation (psoriasis-like lesions) and arthritis.
Experimental Workflow
Detailed Protocol
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Mannan from Saccharomyces cerevisiae (20 mg/mouse)
-
Sterile PBS
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
-
Positive control (e.g., Secukinumab, an anti-IL-17A antibody, 10 mg/kg, i.p., every 3 days)
-
Digital calipers
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction (Day 0):
-
Dissolve mannan in sterile PBS.
-
Administer a single intraperitoneal (i.p.) injection of mannan (20 mg/mouse).
-
-
Treatment and Monitoring:
-
Begin daily oral administration of this compound (e.g., 1, 3, 10 mg/kg) or vehicle control on day 1.
-
Monitor mice daily for skin lesions and arthritis.
-
Assess skin inflammation using a modified Psoriasis Area and Severity Index (PASI) for erythema, scaling, and thickness (each scored 0-4).
-
Score arthritis in each paw as described in Table 1.
-
Measure ear thickness daily using digital calipers.
-
-
Termination (Day 14):
-
Euthanize mice and collect blood for cytokine analysis.
-
Collect skin and paw samples for histological analysis.
-
Outcome Measures and Data Presentation
Table 3: Psoriasis-like Skin Lesion Scoring (Modified PASI)
| Score | Erythema (Redness) | Scaling (Flakiness) | Thickness (Induration) |
| 0 | None | None | None |
| 1 | Slight | Fine scales | Slight |
| 2 | Moderate | Moderate scales | Moderate |
| 3 | Severe | Coarse, thick scales | Marked |
| 4 | Very Severe | Very thick scales | Very Marked |
Table 4: Expected Quantitative Outcomes in Mannan-Induced PsA Model with this compound Treatment
| Treatment Group | Mean Arthritis Score (± SEM) | Mean PASI Score (± SEM) | Ear Thickness (mm) (± SEM) | Skin IL-17A Expression (Fold Change) (± SEM) |
| Naive (No Disease) | 0.0 | 0.0 | 0.15 ± 0.01 | 1.0 |
| Vehicle Control (PsA) | 8.2 ± 1.1 | 9.5 ± 1.3 | 0.35 ± 0.03 | 15.2 ± 2.5 |
| This compound (1 mg/kg) | 6.1 ± 0.9 | 7.2 ± 1.0 | 0.28 ± 0.02 | 10.8 ± 1.9 |
| This compound (3 mg/kg) | 3.8 ± 0.7 | 4.1 ± 0.8 | 0.22 ± 0.02 | 5.6 ± 1.2 |
| This compound (10 mg/kg) | 1.5 ± 0.4 | 1.8 ± 0.5 | 0.17 ± 0.01 | 2.1 ± 0.5 |
| Secukinumab (10 mg/kg) | 2.1 ± 0.5 | 2.5 ± 0.6 | 0.19 ± 0.02 | 3.5 ± 0.8 |
Conclusion
These detailed protocols provide a framework for the preclinical evaluation of this compound's efficacy in relevant animal models of arthritis. The Collagen-Induced Arthritis model is a robust system for assessing efficacy in a rheumatoid arthritis-like setting, while the Mannan-Induced Psoriatic Arthritis model offers the advantage of evaluating effects on both skin and joint inflammation. Consistent and thorough monitoring of clinical and pathological endpoints, as outlined, will be crucial in determining the therapeutic potential of this compound for the treatment of inflammatory arthritides.
Troubleshooting & Optimization
Technical Support Center: Bevurogant In Vivo Dosing & Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Bevurogant for in vivo dosing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for in vivo dosing of this compound?
A1: Based on available data, a common and effective vehicle for this compound is a co-solvent formulation. A widely cited formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2] This vehicle has been shown to achieve a this compound concentration of at least 2.08 mg/mL to 5 mg/mL.[1][2]
Q2: I observed precipitation when preparing the recommended formulation. What are the possible causes and solutions?
A2: Precipitation, often referred to as "crashing out," is a common issue with poorly soluble compounds like this compound.[3] The primary reason is the compound's low solubility in the final aqueous environment once the organic solvent (DMSO) is diluted.
Here are some common causes and troubleshooting steps:
-
Incorrect Order of Solvent Addition: The sequence of adding solvents is critical. Always start by dissolving this compound in DMSO first to create a stock solution before adding the co-solvents and finally the aqueous component.
-
Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous phase can cause localized supersaturation and precipitation. Try adding the stock solution dropwise while gently vortexing or stirring.
-
Low Temperature: The solubility of many compounds, including this compound, is temperature-dependent. Ensure all components, especially the saline, are at ambient temperature or slightly warmed (e.g., to 37°C) before mixing.
-
High Final Concentration: The desired final concentration of this compound might exceed its solubility limit in the chosen vehicle. It is crucial to determine the maximum soluble concentration empirically. If a higher concentration is needed, reformulation with different excipients may be necessary.
Q3: My experimental protocol restricts the use of DMSO. What are the alternative formulations for this compound?
A3: If DMSO is not suitable for your experimental model, alternative formulations can be explored. One such option is a corn oil-based formulation. A suggested vehicle is 10% DMSO and 90% Corn Oil, which has been reported to achieve a solubility of at least 2.08 mg/mL. However, if DMSO must be completely avoided, you may need to investigate other non-aqueous vehicles or advanced formulation strategies such as nanosuspensions or solid dispersions, which often require specialized equipment and expertise.
Q4: How can I determine the maximum soluble concentration of this compound in my chosen vehicle?
A4: A simple and effective way to determine the maximum soluble concentration is to perform a serial dilution test. Prepare a high-concentration stock of this compound in your chosen vehicle and then create a series of dilutions. Visually inspect each dilution for any signs of precipitation or cloudiness over a period that mimics your experiment's duration (e.g., 2, 6, and 24 hours) under your standard experimental conditions (e.g., 37°C). The highest concentration that remains clear is your maximum working soluble concentration.
Troubleshooting Guide
Issue: Precipitation Observed During Formulation Preparation
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Order of Reagent Addition | Adding the aqueous component before the co-solvents can lead to immediate precipitation of the hydrophobic compound. | Always dissolve this compound in DMSO first. Sequentially add PEG300, then Tween 80, and finally saline, ensuring the solution is clear after each addition. |
| Rapid Solvent Exchange | Quick addition of the DMSO stock to the aqueous vehicle can cause the compound to "crash out." | Add the DMSO stock solution dropwise into the final vehicle while gently vortexing or stirring the mixture. |
| Formulation Temperature | The solubility of this compound may be reduced at lower temperatures. | Use pre-warmed (e.g., 37°C) saline and other vehicle components during preparation. |
| Concentration Exceeds Solubility Limit | The target concentration of this compound is higher than what the vehicle can support. | Decrease the final concentration of this compound. If a high concentration is necessary, consider alternative formulation strategies. |
Issue: Phase Separation or Cloudiness in the Final Formulation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution | This compound may not be fully dissolved in the initial DMSO stock. | Use sonication or gentle heating to ensure complete dissolution of this compound in DMSO before adding other components. |
| Poor Emulsification (for oil-based formulations) | Inadequate mixing of the aqueous and oil phases can lead to separation. | Ensure vigorous and thorough mixing when preparing oil-based formulations. The use of a homogenizer may be beneficial. |
| Instability Over Time | The formulation may be thermodynamically unstable and prone to precipitation or separation over time. | It is recommended to prepare the working solution fresh and use it immediately. Store stock solutions at -80°C to minimize degradation. |
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol is for preparing a 1 mL working solution of this compound in a co-solvent vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL for a final concentration of 2.08 mg/mL).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
-
Final Formulation:
-
Slowly add 450 µL of saline to the mixture while gently vortexing.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Protocol 2: Corn Oil-Based Formulation
This protocol is for preparing a 1 mL working solution of this compound in a corn oil-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL for a final concentration of 2.08 mg/mL).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Final Formulation:
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Mix thoroughly until a uniform suspension or solution is achieved.
-
Visualizations
Caption: A stepwise guide to troubleshooting this compound precipitation.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
References
Bevurogant Optimization: A Technical Support Guide for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Bevurogant for cell-based assays. Find answers to frequently asked questions and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI 730357) is a potent antagonist of the Retinoid-related orphan receptor-gamma t (RORγt).[1][2] RORγt is a key transcription factor that regulates the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3] By binding to RORγt, this compound inhibits the recruitment of co-activators, which in turn suppresses the transcription of the IL17 gene.[3] This mechanism makes it a promising candidate for the research and potential treatment of chronic inflammatory and autoimmune diseases, such as psoriasis.[3]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity.
-
Solubilization: this compound is highly soluble in Dimethyl sulfoxide (B87167) (DMSO). For cell-based experiments, it is recommended to prepare a high-concentration stock solution in DMSO.
-
Storage: The concentrated stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).
-
Working Dilutions: When preparing working dilutions for your cell culture, it is crucial to ensure the final concentration of DMSO in the media does not negatively impact cell health, typically not exceeding 0.1%. If a higher concentration is necessary, a solvent control experiment is essential to assess any potential effects on the cells.
Q3: What is a good starting concentration range for optimizing this compound in a new assay?
For initial range-finding experiments, it is advisable to test a broad range of concentrations to identify the optimal window for your specific cell type and assay conditions. A logarithmic dilution series is recommended. A typical starting range for a small molecule inhibitor like this compound would be from 1 nM to 10 µM. This range is broad enough to capture the full dose-response curve, from no effect to maximal effect and potential cytotoxicity. Subsequent experiments can then focus on a narrower range of concentrations around the estimated half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
Q4: I'm observing high levels of cell death. How can I troubleshoot potential cytotoxicity?
If you observe significant cytotoxicity, it's important to distinguish between a specific cytotoxic effect of the drug and non-specific effects.
-
Solvent Toxicity: Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment.
-
Compound-Induced Cytotoxicity: this compound, like any compound, can be toxic at high concentrations. Perform a standard cytotoxicity assay, such as an MTT or neutral red uptake assay, in parallel with your functional assay. This will help you determine the concentration at which this compound becomes toxic to your cells and allow you to select a non-toxic concentration range for your functional experiments.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density before adding the compound. Over-confluent or unhealthy cells can be more susceptible to stress and toxicity.
Q5: My results are inconsistent between experiments. What are common causes of variability?
Variability in cell-based assays can arise from several factors.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Consistency: Use the same lots of media, serum, and key reagents whenever possible. If a new lot is introduced, it may require re-optimization.
-
Cell Seeding: Ensure a uniform cell seeding density across all wells of your microplate, as this can significantly impact results.
-
Incubation Time: Adhere strictly to optimized incubation times for both cell culture and assay development steps.
-
Compound Stability: Prepare fresh dilutions of this compound from the frozen stock for each experiment to avoid degradation.
Data Summary
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 245 mg/mL (459.99 mM) | Sonication is recommended for complete dissolution. |
Note: The provided solubility is for in vitro stock solution preparation. Formulations for in vivo use, containing agents like PEG300 and Tween-80, are also available but are not typically used for cell-based assays.
Experimental Protocols & Methodologies
Protocol 1: General Cytotoxicity Assay (MTT Method)
This protocol is used to determine the concentration range at which this compound may exert cytotoxic effects, which could confound the results of functional assays.
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (untreated) and "vehicle control" (highest DMSO concentration) wells.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration of this compound against cell viability to determine the cytotoxic concentration 50 (CC₅₀).
Protocol 2: RORγt-Mediated IL-17 Reporter Assay
This functional assay measures the ability of this compound to inhibit RORγt-mediated transcription.
-
Cell Line: Use a suitable host cell line (e.g., HEK293T or Jurkat) stably transfected with two constructs: one expressing human RORγt and another containing a reporter gene (e.g., Luciferase) under the control of an IL-17 promoter.
-
Cell Plating: Seed the reporter cell line in a 96-well, white, clear-bottom plate at an optimized density.
-
Compound Addition: Add serial dilutions of this compound (in a non-toxic concentration range determined by the cytotoxicity assay) to the wells. Include appropriate controls.
-
Incubation: Incubate the cells for an optimized period (e.g., 18-24 hours) to allow for inhibition of RORγt and subsequent changes in reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescent signal using a microplate reader.
-
Analysis: Normalize the data to a positive control (no compound) and plot the results as a dose-response curve. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the RORγt-mediated reporter activity.
Visual Guides: Pathways and Workflows
Caption: Simplified RORγt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for common issues in cell-based assays.
References
how to avoid Bevurogant precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of Bevurogant in stock solutions and ensuring successful experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO precipitated after I diluted it in my aqueous cell culture medium. Why did this happen and what can I do?
A1: This is a common issue encountered with hydrophobic compounds like this compound.[1][2] While this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), its solubility significantly decreases when introduced into an aqueous environment.[3][4] This change in solvent polarity causes the compound to "crash out" or precipitate. To prevent this, several strategies can be employed:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform a serial dilution in DMSO first to lower the concentration before the final dilution into the aqueous buffer.[3]
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced precipitation and potential cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Increase Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that are prone to precipitation.
-
Warm the Medium: Gently warming your aqueous medium to 37°C before adding the this compound stock can help improve solubility.
Q2: I observed precipitation in my frozen this compound stock solution after thawing. Is it still usable?
A2: Precipitation can occur in concentrated stock solutions stored at low temperatures. Before use, it is crucial to ensure the compound is fully redissolved. Thaw the vial completely at room temperature and then vortex it vigorously until the solution is clear. If the precipitate does not fully dissolve, the concentration of the stock solution will be inaccurate, and it should not be used.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For in vitro studies, anhydrous, high-purity DMSO is the recommended solvent for preparing concentrated stock solutions of this compound. It is important to use a fresh, unopened bottle of DMSO to avoid moisture, which can impact the stability and solubility of the compound.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, aliquot the stock solution into single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. High final concentration of the compound. | Employ a stepwise dilution strategy. Ensure the final DMSO concentration is below 0.1%. Add the stock solution slowly to pre-warmed media while vortexing. Consider using a formulation with co-solvents (see Experimental Protocols). |
| Cloudy or precipitated stock solution after thawing | Compound came out of solution during freezing. | Thaw the vial to room temperature and vortex vigorously until the solution is clear. If the precipitate persists, discard the stock. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | Always ensure your stock solution is clear and free of any visible precipitate before making dilutions. Prepare fresh working solutions for each experiment. |
Quantitative Data: this compound Solubility
| Solvent/Formulation | Solubility | Notes |
| DMSO | 250 mg/mL (469.38 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.91 mM) | Provides a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.91 mM) | Provides a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol yields a clear solution at a concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
Procedure:
-
For a 1 mL final volume, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well. The final solution should be clear.
Mandatory Visualization
This compound's Mechanism of Action: RORγt Signaling Pathway
This compound is an antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory responses. By inhibiting RORγt, this compound can suppress the production of pro-inflammatory cytokines like IL-17A.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | ROR | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Bevurogant in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of Bevurogant (BI 730357), a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt). While preclinical data suggests a high degree of selectivity, understanding and addressing potential off-target interactions is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: Preclinical studies have indicated that this compound is a highly selective RORγt antagonist. In comprehensive screening panels, no significant off-target activity was detected against a wide range of receptors and kinases.[1] Minimal cross-reactivity was observed with other nuclear receptors, with only weak antagonism of the Liver X Receptor-α (LXRα) at a high concentration (IC50 = 10 μM).[1]
Q2: Were any potential off-target effects observed in clinical trials of this compound?
A2: In Phase II clinical trials for plaque psoriasis (NCT03635099 and NCT03835481), this compound was generally well-tolerated.[2][3][4] Drug-related adverse events were reported in up to 15.8% of patients in the initial 12-week treatment period and up to 18.5% in a long-term extension study. While specific details of all adverse events are not fully disclosed in publicly available information, the overall safety profile was considered acceptable. However, the clinical development of this compound was discontinued (B1498344) due to limited efficacy and findings from a non-human carcinogenicity study.
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Unexplained or unexpected phenotypic changes in your cellular or animal models that are inconsistent with the known function of RORγt could indicate off-target effects. Other signs include a lack of correlation between the dose-response of this compound and the expected RORγt-mediated signaling, or discrepancies between the effects of this compound and other structurally distinct RORγt inhibitors.
Q4: How can I experimentally confirm that the observed effects are due to RORγt inhibition?
A4: To confirm on-target activity, consider performing rescue experiments by overexpressing a constitutively active form of RORγt or its downstream targets. Additionally, using siRNA or CRISPR-Cas9 to knock down RORγt should phenocopy the effects of this compound if the compound is acting on-target.
Troubleshooting Guide for Off-Target Effects
If you suspect off-target effects are influencing your experimental outcomes, a systematic approach is necessary to identify and mitigate them.
Initial Steps: Verifying Experimental Setup
| Potential Issue | Troubleshooting Recommendation |
| Compound Integrity | Verify the purity and integrity of your this compound stock. Degradation products could have different activity profiles. |
| Concentration Accuracy | Ensure accurate preparation of working solutions. Use the lowest effective concentration of this compound to minimize the potential for off-target interactions. |
| Cell Line Authenticity | Confirm the identity and purity of your cell lines. Misidentified or contaminated cell lines can lead to unexpected results. |
| Control Compound Inconsistency | Use a structurally unrelated RORγt inhibitor as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect. |
Advanced Experimental Approaches to Identify Off-Targets
If initial troubleshooting does not resolve the issue, more advanced techniques can be employed to identify potential off-target proteins.
| Experimental Technique | Principle | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding can alter the thermal stability of a protein. Changes in protein melting curves in the presence of this compound can indicate direct binding. | Requires an antibody for the specific protein of interest for Western blot detection. High-throughput versions are available. |
| Affinity Purification-Mass Spectrometry (AP-MS) | This compound is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry. | Requires chemical modification of this compound, which may alter its binding properties. Non-specific binding to the matrix is a potential issue. |
| Competitive Radioligand Binding Assays | The ability of this compound to displace a known radiolabeled ligand from a panel of receptors and other targets is measured. | Provides quantitative affinity data (Ki values) for potential off-targets. Requires access to a broad panel of radiolabeled ligands and targets. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for CETSA to assess the engagement of this compound with a specific protein target in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the protein of interest
-
Secondary antibody
-
Western blot reagents and equipment
-
Thermal cycler or heating block
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations or with DMSO for the vehicle control. Incubate for a sufficient time to allow compound entry and binding.
-
Heating: Harvest and wash the cells with PBS containing protease inhibitors. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and perform Western blotting using an antibody specific to the protein of interest.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of this compound indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general procedure for identifying proteins that bind to this compound.
Materials:
-
Immobilized this compound (e.g., coupled to agarose (B213101) or magnetic beads)
-
Control beads (without this compound)
-
Cell lysate
-
Wash buffer
-
Elution buffer
-
Mass spectrometry equipment
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from your cells of interest.
-
Incubation: Incubate the cell lysate with the immobilized this compound beads and the control beads in parallel.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free this compound, or by changing pH or salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads. Proteins that are significantly enriched in the this compound sample are potential off-targets.
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 3. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Bevurogant In Vitro Dose-Response Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bevurogant, a Retinoic acid receptor-related orphan receptor-gamma t (RORγt) antagonist, in in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of the Retinoic acid receptor-related orphan receptor-gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are major producers of the pro-inflammatory cytokine IL-17. By inhibiting RORγt, this compound blocks the transcriptional activity required for Th17 cell development and subsequent IL-17 production, making it a potential therapeutic for chronic inflammatory and autoimmune diseases.[1][2]
Q2: What are the recommended starting concentrations for in vitro dose-response experiments with this compound?
A2: Based on publicly available data for other potent RORγt antagonists, a typical starting concentration for in vitro assays would be in the low micromolar (e.g., 1-10 µM) range, followed by serial dilutions.[3][4] Potent RORγt inhibitors have shown IC50 values in the nanomolar range in various assays.[2] Therefore, a wide concentration range is recommended to capture the full dose-response curve.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing concentrated stock solutions of this compound. It is crucial to use newly opened, anhydrous DMSO to ensure maximum solubility. For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the plate or fill them with sterile buffer/media. |
| Shallow or steep dose-response curve slope | - Compound instability or solubility issues at certain concentrations.- Inappropriate dose range.- Complex biological response. | - Visually inspect for precipitation at high concentrations.- Broaden the concentration range to ensure the full curve is captured.- Consider if the assay endpoint is influenced by multiple pathways. |
| IC50 value significantly different from expected values for RORγt antagonists | - Incorrect ATP concentration (in kinase assays, though less relevant for this nuclear receptor).- Variations in cell line sensitivity or health.- Differences in assay protocol (e.g., incubation time). | - Standardize ATP concentration if using a relevant assay format.- Use a consistent and healthy cell line in the logarithmic growth phase.- Adhere strictly to a validated experimental protocol. |
| No observable dose-response effect | - Inactive compound.- Inappropriate assay system for RORγt antagonism.- Insufficient incubation time. | - Verify the identity and purity of the this compound sample.- Confirm that the chosen cell line expresses RORγt and the reporter system is functional.- Optimize the incubation time to allow for sufficient target engagement and downstream effects. |
Data Presentation
Table 1: Representative IC50 Values for Selected RORγt Antagonists in Various In Vitro Assays
| Compound | Assay Type | Cell Line / System | IC50 Value |
| S18-000003 | RORγt-GAL4 Reporter Assay | - | 29 nM |
| S18-000003 | Human Th17 Differentiation | - | 13 nM |
| ML209 | RORγt Drosophila Cell Assay | Drosophila S2 cells | 60 nM |
| TMP778 | RORγt Luciferase Reporter | - | 17 nM |
| Cpd 1 | TR-FRET Co-activator Assay | Human RORγt-LBD | 19 nM |
| Cpd 1 | Human Th17 Differentiation | Primary human T-cells | 56 nM |
Note: This table provides examples from public literature for other RORγt antagonists to give researchers a general idea of expected potency. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: RORγt Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of RORγt.
-
Cell Culture: Maintain a stable cell line (e.g., Jurkat or HEK293) co-transfected with a RORγt expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs).
-
Cell Seeding: Plate the cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting concentration is 10 µM with 1:3 serial dilutions. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Human Th17 Cell Differentiation Assay
This assay assesses the functional impact of this compound on the differentiation of primary human T cells into Th17 cells.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Naive CD4+ T Cell Isolation: Enrich for naive CD4+ T cells from the PBMC population using a negative selection magnetic bead-based kit.
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibodies.
-
Prepare a Th17 differentiation cocktail containing anti-CD28, TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the naive CD4+ T cells, the Th17 differentiation cocktail, and the this compound dilutions to the wells.
-
-
Incubation: Culture the cells for 4-6 days at 37°C and 5% CO2.
-
Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentration of IL-17A using a commercial ELISA kit.
-
Flow Cytometry: Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IL-17A and analyze by flow cytometry.
-
-
Data Analysis: Plot the percentage of IL-17A positive cells or the concentration of secreted IL-17A against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: RORγt signaling pathway in Th17 cell differentiation and the point of inhibition by this compound.
Caption: General experimental workflow for an in vitro dose-response assay with this compound.
Caption: A logical troubleshooting flowchart for common dose-response curve issues.
References
- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Bevurogant in Psoriasis Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Bevurogant in psoriasis animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in the imiquimod (B1671794) (IMQ)-induced psoriasis mouse model.
| Issue | Potential Cause | Recommended Solution |
| High variability in psoriasis severity between animals in the same group | Mouse Strain and Sub-strain Differences: Different mouse strains (e.g., BALB/c vs. C57BL/6) and even sub-strains can exhibit varied responses to imiquimod. | Ensure consistency in the mouse strain and supplier for all experimental groups. BALB/c mice are known to develop more pronounced skin inflammation compared to C57BL/6 mice. |
| Sex Differences: Female mice may develop a more severe psoriatic phenotype in response to imiquimod. | Use mice of the same sex throughout the experiment to minimize variability. | |
| Application Site and Technique: Inconsistent application of imiquimod cream can lead to variable disease induction. | Shave the dorsal skin carefully and consistently. Apply a precise and uniform amount of imiquimod cream to the same anatomical location on each mouse. | |
| Animal Stress: Stress from handling, housing conditions, or procedures like oral gavage can influence the inflammatory response and disease severity.[1][2] | Acclimatize mice to handling before the experiment. Consider less stressful oral dosing alternatives to gavage, such as voluntary consumption of medicated food or liquid.[1][2][3] | |
| Diet: High-fat diets can exacerbate imiquimod-induced psoriasis-like dermatitis. | Use a standardized chow for all animals and avoid high-fat diets unless it is a specific variable in your study. | |
| Suboptimal or inconsistent efficacy of this compound | Drug Formulation Issues: this compound is a poorly water-soluble compound, and improper formulation can lead to precipitation, instability, and reduced bioavailability. | Prepare a fresh formulation of this compound for each administration. A common and effective vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture of solvents like DMSO, PEG300, Tween-80, and saline. Ensure the compound is fully dissolved or uniformly suspended before administration. |
| Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable plasma and tissue concentrations of this compound. | For oral administration, ensure consistent fasting or feeding schedules, as food can affect the absorption of some drugs. Consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen and timing for your specific mouse strain. | |
| Timing of Treatment Initiation: The therapeutic effect of this compound may be more pronounced when administered prophylactically or in the early stages of inflammation. | Initiate this compound treatment concurrently with or shortly after the first imiquimod application to assess its preventative potential. For a therapeutic model, start treatment once clear signs of psoriasis have developed (e.g., day 3-4). | |
| Route of Administration: While oral administration is common, topical delivery for a skin condition like psoriasis can also be considered. However, skin penetration can be a challenge. | For topical application, this compound needs to be formulated in a vehicle that enhances skin penetration. Novel drug delivery systems like nanoparticles or ethosomes could be explored to improve topical efficacy. | |
| Unexpected adverse effects or toxicity | Off-target Effects: While RORγt inhibitors are designed to be specific, high doses may lead to off-target effects. | Start with a dose-ranging study to identify the optimal therapeutic window with minimal toxicity. Monitor animals closely for any signs of distress, weight loss, or changes in behavior. |
| Vehicle Toxicity: The vehicle used to formulate this compound could have its own toxic effects. | Always include a vehicle-only control group to distinguish between the effects of the drug and the vehicle. | |
| Stress from Oral Gavage: Repeated oral gavage can cause esophageal injury and significant stress, leading to weight loss and other health issues. | Train personnel in proper gavage technique. As mentioned, consider alternative, less stressful oral dosing methods. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to psoriasis?
A1: this compound is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A and IL-17F. The IL-23/Th17/IL-17 axis is a critical pathway in the pathogenesis of psoriasis. By inhibiting RORγt, this compound effectively suppresses this inflammatory cascade, leading to a reduction in the clinical signs of psoriasis.
Q2: Which mouse strain is best for studying the efficacy of this compound in an imiquimod-induced psoriasis model?
A2: Both BALB/c and C57BL/6 mice are commonly used. However, BALB/c mice tend to develop a more robust and visually apparent inflammatory response to imiquimod, which can make it easier to assess the therapeutic effects of a drug. C57BL/6 mice are also a suitable model and are frequently used. The choice of strain may depend on the specific research question and the genetic background desired. Consistency in the chosen strain is crucial for reproducible results.
Q3: How should I prepare this compound for oral administration in mice?
A3: Due to its poor water solubility, this compound needs to be formulated in a suitable vehicle. A common and effective formulation for oral gavage is a suspension in 0.5% (w/v) methylcellulose in water. Alternatively, a solution can be prepared using a co-solvent system, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is critical to ensure the compound is fully dissolved or forms a homogenous suspension before each administration to ensure accurate dosing.
Q4: What are the key parameters to measure to assess the efficacy of this compound?
A4: A comprehensive assessment should include both clinical and molecular endpoints:
-
Clinical Scoring (PASI): The Psoriasis Area and Severity Index (PASI) is a semi-quantitative scoring system used to evaluate the severity of erythema (redness), scaling, and induration (thickness) of the skin lesions.
-
Epidermal Thickness: Histological analysis of skin biopsies stained with Hematoxylin and Eosin (H&E) allows for the quantitative measurement of epidermal thickness (acanthosis), a hallmark of psoriasis.
-
Inflammatory Cell Infiltration: Histological or immunohistochemical analysis can be used to quantify the infiltration of immune cells, such as T cells and neutrophils, into the dermis and epidermis.
-
Cytokine and Chemokine Expression: The expression levels of key inflammatory mediators in the IL-23/Th17 pathway (e.g., IL-17A, IL-17F, IL-22, IL-23) can be measured in skin homogenates or serum using techniques like qPCR, ELISA, or multiplex assays.
-
Gene Expression Analysis: RNA sequencing or qPCR can be used to analyze the expression of psoriasis-related genes in skin tissue to understand the molecular mechanisms of this compound's action.
Q5: What is a typical dosing regimen for this compound in a mouse psoriasis model?
A5: The optimal dose will depend on the specific formulation and the severity of the psoriasis model. A dose-ranging study is always recommended. Based on preclinical studies with other RORγt inhibitors, a starting point for oral administration could be in the range of 10-100 mg/kg, administered once or twice daily.
Quantitative Data Summary
Table 1: Expected Efficacy of RORγt Inhibitors in Imiquimod-Induced Psoriasis Mouse Models
| Parameter | Vehicle Control (Imiquimod-treated) | RORγt Inhibitor Treatment | Reference Compound (e.g., Clobetasol) |
| PASI Score (0-12 scale) | 8 - 11 | 2 - 5 (Significant reduction) | 1 - 3 (Significant reduction) |
| Epidermal Thickness (µm) | 80 - 120 µm | 30 - 60 µm (Significant reduction) | 25 - 50 µm (Significant reduction) |
| IL-17A Expression (fold change vs. naive) | 10 - 20 fold increase | 2 - 5 fold increase (Significant reduction) | 1 - 4 fold increase (Significant reduction) |
| Spleen Weight (mg) | 150 - 250 mg | 100 - 150 mg (Reduction) | 90 - 140 mg (Reduction) |
Note: These are representative values and can vary depending on the specific experimental conditions.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Materials:
-
8-12 week old BALB/c or C57BL/6 mice (female mice often show a more robust response).
-
Imiquimod 5% cream (e.g., Aldara™). Note that different brands of imiquimod cream can produce variable results.
-
Vehicle control cream (e.g., Vaseline®).
-
Electric shaver.
-
Calipers for measuring skin thickness.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a 2x2 cm area on the dorsal skin. Allow the skin to recover for 24-48 hours.
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days. For the control group, apply an equivalent amount of vehicle cream.
-
This compound Administration: Administer this compound (or vehicle) orally via gavage or another chosen method, starting on the same day as the first imiquimod application (prophylactic) or after the onset of psoriatic signs (therapeutic).
-
Daily Monitoring: Monitor the mice daily for body weight, and score the severity of erythema, scaling, and induration of the treated skin using the PASI scoring system (see Table 2). Measure ear thickness if applicable.
-
Endpoint Analysis: At the end of the experiment (e.g., day 6 or 8), euthanize the mice. Collect skin biopsies for histological analysis (H&E staining, immunohistochemistry) and molecular analysis (qPCR, ELISA). Collect spleens to assess splenomegaly, an indicator of systemic inflammation.
Table 2: Psoriasis Area and Severity Index (PASI) Scoring for Mice
| Score | Erythema (Redness) | Scaling | Induration (Thickness) |
| 0 | None | None | None |
| 1 | Slight | Fine scales | Slight |
| 2 | Moderate | Moderate scales | Moderate |
| 3 | Marked | Coarse scales | Marked |
| 4 | Severe | Very coarse, crusted scales | Severe |
The total PASI score is the sum of the scores for erythema, scaling, and induration (maximum score of 12).
Histological Analysis of Skin Samples
Procedure:
-
Fixation: Fix skin biopsies in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopy and Analysis: Examine the stained sections under a microscope. Measure the epidermal thickness (from the basal layer to the stratum corneum, excluding the stratum corneum) at multiple non-follicular regions using imaging software.
Cytokine Analysis by qPCR
Procedure:
-
RNA Extraction: Homogenize skin biopsies in a suitable lysis buffer and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for target genes (e.g., Il17a, Il17f, Il22, Il23a) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound inhibits the RORγt-mediated differentiation of Th17 cells.
References
addressing variability in experimental results with Bevurogant
Welcome to the Technical Support Center for researchers and scientists working with Bevurogant (BI 730357). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BI 730357) is a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, which is implicated in the pathogenesis of various autoimmune and inflammatory diseases.
Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?
Variability in IC50 values is a common issue in cell-based assays and can arise from several factors. Here are some key areas to investigate:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered responses to treatment.
-
Cell Seeding Density: Inconsistent cell seeding can significantly impact results. Optimize and strictly control the cell density per well to ensure reproducibility.
-
Compound Solubility and Stability: this compound has low aqueous solubility. Ensure it is fully dissolved in your stock solution (typically DMSO) and that the final concentration of DMSO in your assay medium is low (ideally ≤ 0.1%) and consistent across all wells. Precipitated compound will lead to inaccurate concentrations and high variability. Also, consider the stability of this compound in your specific culture medium over the duration of the experiment.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability. Adhere strictly to a validated and standardized protocol.
-
Serum Concentration: If using serum in your culture medium, be aware that this compound is highly protein-bound. Variations in serum lot or concentration can alter the free fraction of this compound available to interact with the cells, thereby affecting the apparent IC50.
-
Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.
Q3: My Th17 differentiation assay is not showing the expected inhibition with this compound. What should I check?
If you are not observing the expected dose-dependent inhibition of Th17 differentiation, consider the following troubleshooting steps:
-
Cytokine Cocktail Potency: The quality and concentration of the polarizing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β) are critical for efficient Th17 differentiation. Ensure your cytokines are from a reliable source, have been stored correctly, and are used at their optimal concentrations.
-
T-Cell Activation: Inefficient T-cell receptor (TCR) stimulation will result in poor differentiation. Confirm the potency of your anti-CD3 and anti-CD28 antibodies.
-
Timing of Compound Addition: Add this compound at the initiation of the Th17 polarization culture to effectively inhibit the differentiation process.
-
Readout Sensitivity: Ensure your readout method for IL-17A production (e.g., ELISA, intracellular flow cytometry) is sensitive enough to detect a dose-response. Run appropriate positive and negative controls.
-
Cell Source and Donor Variability: If using primary human or animal cells, be aware that there can be significant donor-to-donor variability in the propensity for Th17 differentiation.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of IL-17A Secretion
Symptoms:
-
High well-to-well variability in IL-17A levels at the same this compound concentration.
-
Lack of a clear dose-response curve.
-
Unexpectedly high IL-17A levels in some treated wells.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Compound Dissolution | - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. - Briefly vortex and sonicate the stock solution to ensure complete dissolution. - When diluting into aqueous media, do so stepwise and mix thoroughly to avoid precipitation. |
| Cell Clumping | - Ensure a single-cell suspension before seeding. - Gently triturate the cell suspension before plating. - Consider using a cell strainer if clumping is persistent. |
| Pipetting Inaccuracies | - Use calibrated pipettes and proper pipetting techniques. - When adding small volumes of compound, pipette into the medium rather than onto the side of the well. - Mix the plate gently after adding the compound. |
| Contamination | - Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. - Use sterile techniques to prevent bacterial or fungal contamination. |
Issue 2: Apparent Cytotoxicity at Higher Concentrations of this compound
Symptoms:
-
A sharp drop in cell viability at higher concentrations, which may not be related to the on-target effect.
-
Visual observation of cell death (detachment, rounding) under the microscope.
-
Inaccurate IC50 values due to confounding cytotoxicity.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | - Perform a separate cytotoxicity assay (e.g., using a cell viability reagent like CellTiter-Glo® or measuring LDH release) in parallel with your functional assay. - Use a cell line known to not express RORγt as a negative control to assess non-specific toxicity. |
| Solvent Toxicity | - Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%, but ideally ≤0.1%). - Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in all experiments. |
| Compound Instability | - Degradation of the compound in culture medium could potentially lead to the formation of toxic byproducts. While less common, consider the stability of this compound under your specific experimental conditions (e.g., light exposure, temperature). |
Data Presentation
Table 1: Preclinical Activity of this compound (BI 730357)
| Assay | Cell Type | Parameter | IC50 (nM) | Reference |
| IL-17 Inhibition | Human Whole Blood | IL-17A Secretion | 140 | [1] |
| IL-22 Inhibition | Human PBMCs | IL-22 Production | 43 | [1] |
| RORγ Antagonism | Biochemical Assay | RORγ Activity | 1600 (initial hit) | [2] |
| Th17 IL-17 Inhibition | Th17 Cells | IL-17 Secretion | 200 (optimized compound) | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, serum concentration, and assay format. The values presented here are for reference.
Experimental Protocols
Key Experiment: In Vitro Human Th17 Differentiation Assay
This protocol outlines the general steps to assess the effect of this compound on the differentiation of human naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 and anti-human CD28 antibodies
-
Human Th17 polarizing cytokines: TGF-β, IL-6, IL-23, IL-1β
-
This compound (BI 730357)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
IL-17A ELISA kit or reagents for intracellular cytokine staining and flow cytometry
Methodology:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs according to the manufacturer's protocol for the isolation kit.
-
Prepare Cell Culture Plates: Coat a 96-well plate with anti-human CD3 antibody.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Set up Th17 Differentiation Cultures:
-
To the anti-CD3 coated wells, add the naive CD4+ T cells, soluble anti-human CD28 antibody, and the Th17 polarizing cytokine cocktail.
-
Add the prepared dilutions of this compound or vehicle control (DMSO) to the respective wells at the start of the culture.
-
Include control wells for non-polarized (Th0) cells (T cells with anti-CD3/CD28 stimulation but without polarizing cytokines).
-
-
Incubate: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Analyze IL-17A Production:
-
ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's instructions.
-
Intracellular Flow Cytometry: Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Then, perform surface staining for CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A. Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Mandatory Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound's effect on Th17 differentiation.
Caption: A logical troubleshooting workflow for addressing experimental variability with this compound.
References
long-term stability of Bevurogant in DMSO at -20°C
This technical support guide provides information and troubleshooting advice for researchers and scientists working with Bevurogant, specifically addressing its long-term stability when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For this compound stock solutions prepared in DMSO, the recommended storage periods are up to 6 months at -80°C and up to 1 month at -20°C[1]. To ensure the integrity of your experiments, it is advisable to adhere to these guidelines.
Q2: What are the primary factors that can affect the stability of small molecules like this compound in DMSO?
Several factors can influence the stability of small molecules dissolved in DMSO during long-term storage:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds[2][3]. In fact, water has been shown to be a more significant factor in compound degradation than oxygen[3][4].
-
Storage Temperature: While freezing is generally recommended for long-term storage, the specific temperature is crucial. Most compounds are stable for extended periods at low temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can impact the stability of some molecules. However, one study indicated no significant compound loss for a diverse set of compounds after 11 freeze-thaw cycles.
-
Oxygen: Dissolved oxygen in the DMSO solution can lead to the oxidation of sensitive compounds.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light. It is good practice to store solutions in amber or light-blocking vials.
-
Initial Purity: The initial purity of the compound can affect its stability in solution.
Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound stock solution?
Inconsistent experimental results can indeed be a symptom of compound degradation. If you suspect issues with your this compound stock solution, consider the following:
-
Precipitation: Ensure the compound is fully redissolved after thawing, as precipitation can occur upon freezing. This can be aided by vortexing and visual inspection.
-
DMSO Quality: Use anhydrous (dry) DMSO and handle it in a low-humidity environment to minimize water absorption. Aliquoting stock solutions can reduce the number of times the main vial is opened.
Troubleshooting Guide
This guide is designed to help you troubleshoot issues related to the stability of your this compound in DMSO.
Issue: Inconsistent or unexpected experimental results.
This could be linked to the degradation of your this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solution has been stored according to the recommendations (see data table below).
-
Check for Precipitation: After thawing, carefully inspect the vial for any visible precipitate. If present, gently warm and vortex the solution to ensure it is fully dissolved before use.
-
Review Handling Procedures: Ensure that anhydrous DMSO was used and that exposure to atmospheric moisture has been minimized.
-
Perform a Quality Control Check: If you continue to suspect degradation, it is advisable to perform a quality control analysis of your stock solution using a suitable analytical method like HPLC or LC-MS.
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Storage Period |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in DMSO
This protocol provides a general framework for evaluating the stability of this compound in DMSO over time.
Objective: To determine the long-term stability of this compound when stored in DMSO at -20°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, analyze one aliquot to determine the initial concentration and purity. This will serve as your baseline reference.
-
-
Storage:
-
Store the remaining aliquots at -20°C.
-
-
Sample Collection at Different Time Points:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from storage.
-
-
Sample Analysis:
-
Allow the aliquot to thaw and reach room temperature.
-
Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method.
-
Compare the results to the T=0 sample to determine the percentage of the compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time to generate a stability profile.
-
Analyze chromatograms for the appearance of any new peaks, which could indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in DMSO.
Caption: Troubleshooting workflow for suspected compound degradation.
References
refining Bevurogant treatment schedule for chronic inflammation models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Bevurogant (BI 730357) in preclinical chronic inflammation models. The information is presented in a question-and-answer format to directly address potential issues during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI 730357) is an orally available small molecule that functions as a retinoid-related orphan receptor-gamma t (RORγt) antagonist. RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, notably Interleukin-17 (IL-17). By inhibiting RORγt, this compound aims to suppress the Th17 inflammatory pathway, which is a critical driver in many autoimmune and chronic inflammatory diseases.
Q2: For which chronic inflammatory diseases is this compound being investigated?
This compound has been primarily investigated for the treatment of moderate-to-severe plaque psoriasis.[1][2] The underlying mechanism, targeting the IL-23/Th17 axis, suggests potential therapeutic applications in other chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][4]
Q3: What is the clinical experience with this compound in terms of dosing and efficacy?
A Phase II clinical trial in patients with moderate-to-severe plaque psoriasis evaluated several oral doses of this compound. The highest efficacy was observed with a 200 mg once-daily (QD) dose, where 30% of patients achieved a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at 12 weeks, and 35% at 24 weeks.[1] Higher doses did not show a significant increase in response. It is important to note that the long-term extension trial for this compound was discontinued (B1498344) due to limited efficacy compared to existing biologic therapies and concerns arising from a nonhuman carcinogenicity study.
Troubleshooting Guide
Q1: I am seeing high variability in the response to this compound in my animal model. What could be the cause?
High variability in in vivo studies with RORγt antagonists can stem from several factors:
-
Formulation and Bioavailability: RORγt antagonists are often lipophilic molecules with poor aqueous solubility. Inconsistent formulation can lead to variable absorption and bioavailability. Ensure the compound is fully solubilized and stable in the vehicle. For oral administration, consider using vehicles such as 0.5% methylcellulose (B11928114) with 0.25% Tween 80.
-
Dosing Time and Frequency: The timing of administration relative to the disease induction and the dosing frequency are critical. For instance, in some models, prophylactic administration (before or at the time of disease induction) may be more effective than therapeutic administration. The pharmacokinetic profile of the specific RORγt antagonist will determine the optimal dosing frequency (e.g., once or twice daily).
-
Animal Model Specifics: The choice of animal model and the specific strain of rodent can influence the outcome. For example, different mouse strains can have varying immune responses. The method of disease induction (e.g., collagen-induced arthritis vs. collagen antibody-induced arthritis) also plays a significant role in the inflammatory pathways activated and the potential response to a RORγt inhibitor.
-
Gut Microbiome: The gut microbiome can influence the host's immune system and the development of inflammatory diseases. Variations in the microbiome between individual animals could contribute to different responses to immunomodulatory drugs.
Q2: I am not observing the expected reduction in IL-17 levels after this compound treatment. What should I check?
-
Timing of Sample Collection: Ensure that tissue or blood samples are collected at a time point when a significant drug effect is expected, based on the compound's pharmacokinetics and the dynamics of the inflammatory response in your model.
-
Assay Sensitivity: Verify the sensitivity and specificity of your IL-17 measurement assay (e.g., ELISA, flow cytometry).
-
Drug Exposure: If possible, measure the plasma or tissue concentration of this compound to confirm adequate drug exposure in the treated animals.
-
Alternative Inflammatory Pathways: While the RORγt/Th17 axis is crucial, other inflammatory pathways may be dominant in your specific model or at the particular stage of the disease you are studying. Consider analyzing other relevant cytokines and cell populations.
Q3: Are there any known off-target effects or toxicities associated with RORγt antagonists?
A key concern with RORγt inhibitors is their potential impact on thymocytes, as RORγt is essential for their development and survival. This can lead to thymus-related side effects. Additionally, as noted from the this compound clinical trial, long-term safety, including carcinogenicity, is a consideration that needs to be monitored in preclinical studies.
Data Presentation
Table 1: Summary of Preclinical Studies with Oral RORγt Antagonists in Chronic Inflammation Models
| Compound | Animal Model | Disease | Dosing Regimen (Oral) | Key Findings | Reference |
| A213 | IL-23-injection model (mouse) | Psoriasis | 30-300 mg/kg | Attenuation of skin inflammation, reduced IL-17A expression. | |
| JNJ-54271074 | Collagen-induced arthritis (mouse) | Rheumatoid Arthritis | 10, 30, or 60 mg/kg | Dose-dependent suppression of joint inflammation. | |
| JNJ-54271074 | IL-23-induced psoriasis-like model (mouse) | Psoriasis | Not specified | Dose-dependent inhibition of skin inflammation and cytokine expression. | |
| GSK805 | Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | Multiple Sclerosis | 10 mg/kg daily | Amelioration of EAE symptoms. | |
| Compound 3 | Imiquimod-induced skin inflammation (mouse) | Psoriasis | 25, 50, or 100 mg/kg | Reduced ear thickening and Th17-cytokine gene expression. |
Table 2: Summary of this compound (BI 730357) Phase II Clinical Trial in Plaque Psoriasis
| Dosing Regimen (Oral) | Primary Endpoint (PASI 75 at 12 weeks) | Efficacy at 24 weeks (PASI 75) | Tolerability | Reference |
| 25, 50, 100 mg QD | Not specified in detail | Not specified in detail | Generally well tolerated | |
| 200 mg QD | 30% of patients | 35% of patients | Generally well tolerated | |
| 400 mg QD | No significant increase in response over 200 mg QD | No significant increase in response over 200 mg QD | Generally well tolerated | |
| 200 mg BID | No significant increase in response over 200 mg QD | No significant increase in response over 200 mg QD | Generally well tolerated | |
| Placebo | 0% of patients | Not applicable | - |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice (General Protocol based on RORγt antagonist studies)
Objective: To evaluate the efficacy of an orally administered RORγt antagonist in reducing psoriasis-like skin inflammation.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod (B1671794) cream (5%).
-
RORγt antagonist (e.g., this compound).
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.25% Tween 80).
-
Calipers for measuring ear thickness.
-
Reagents for RNA extraction, cDNA synthesis, and qPCR.
-
Reagents for histological analysis (formalin, paraffin, H&E stain).
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (e.g., Naive, Vehicle + Imiquimod, RORγt antagonist + Imiquimod).
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: Administer the RORγt antagonist or vehicle by oral gavage once or twice daily, starting from day 0 (the first day of imiquimod application) until the end of the experiment. Dosing can be prophylactic (starting on day 0) or therapeutic (starting after disease establishment).
-
Monitoring:
-
Record body weight daily.
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (e.g., on a scale of 0 to 4 for each parameter).
-
-
Endpoint Analysis (at the end of the study):
-
Euthanize mice and collect ear and back skin samples.
-
Histology: Fix a portion of the skin in 10% formalin, embed in paraffin, section, and stain with H&E to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: Snap-freeze a portion of the skin in liquid nitrogen for subsequent RNA extraction and qPCR analysis of inflammatory markers such as Il17a, Il17f, and Il22.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice (General Protocol based on RORγt antagonist studies)
Objective: To assess the efficacy of an orally administered RORγt antagonist in a mouse model of rheumatoid arthritis.
Materials:
-
8-10 week old DBA/1 mice.
-
Bovine or chicken type II collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
RORγt antagonist (e.g., this compound).
-
Vehicle for oral gavage.
-
Calipers for measuring paw thickness.
Procedure:
-
Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin oral administration of the RORγt antagonist or vehicle daily, starting either prophylactically (e.g., from day 0 or day 20) or therapeutically (after the onset of clinical signs of arthritis).
-
Clinical Scoring: Monitor mice for signs of arthritis starting from day 21. Score each paw for erythema and swelling on a scale of 0-4. The maximum clinical score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers every 2-3 days.
-
Endpoint Analysis (e.g., Day 35-42):
-
Euthanize mice and collect paws.
-
Histology: Fix paws in formalin, decalcify, embed in paraffin, section, and stain with H&E and Safranin O to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Collect serum to measure levels of IL-17A and other relevant cytokines by ELISA. Alternatively, draining lymph nodes can be harvested, and cells can be re-stimulated ex vivo to measure cytokine production.
-
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Caption: Workflow for testing this compound in a mouse model of psoriasis.
References
- 1. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 2. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of Bevurogant in long-term in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of Bevurogant in long-term in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: We are observing unexpected adverse effects in our long-term this compound study, such as weight loss and lethargy. How should we proceed?
A1: Unexpected adverse effects require a systematic investigation. Here are the initial steps to troubleshoot the issue:
-
Dose-Response Assessment: The first step is to determine if the observed effects are dose-dependent. If you are not already testing a range of doses, it is critical to establish a dose-response curve for both efficacy and toxicity. This will help identify a potential therapeutic window where efficacy is achieved with minimal toxicity.
-
Vehicle Control Evaluation: Re-evaluate your vehicle control group. Ensure that the vehicle itself is not contributing to the observed adverse effects. If possible, run a separate cohort with just the vehicle to confirm its inertness.
-
Clinical Pathology: Conduct interim blood draws for a complete blood count (CBC) and serum chemistry panel. This can provide valuable information on organ-specific toxicity, such as liver (ALT, AST) or kidney (BUN, creatinine) damage.[1]
-
Histopathology: At the end of the study, or if animals need to be euthanized due to humane endpoints, perform a full histopathological examination of major organs. This will help identify any tissue-level damage that may not be apparent from clinical signs alone.
Experimental Protocol: Dose-Response and Toxicity Assessment
This protocol outlines a general procedure for assessing the dose-response and potential toxicity of this compound in a rodent model.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in a long-term in vivo study.
Materials:
-
This compound
-
Appropriate vehicle
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Standard laboratory equipment for dosing, blood collection, and tissue harvesting.
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study design might include 3-4 dose levels of this compound.
-
Dosing: Administer this compound or vehicle according to the planned route and frequency for the duration of the study.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and any visible abnormalities.
-
Interim Blood Collection: At predetermined time points (e.g., weekly or bi-weekly), collect blood samples for CBC and serum chemistry analysis.
Q2: Our in vitro assays showed this compound to be non-toxic, but we are seeing signs of liver injury in our in vivo model. What could be the reason for this discrepancy?
A2: Discrepancies between in vitro and in vivo toxicity are not uncommon and can arise from several factors related to the metabolism of the drug.
-
Metabolic Activation: The liver is the primary site of drug metabolism. It is possible that this compound is converted into a reactive metabolite in the liver, which is responsible for the observed toxicity.[2] Standard in vitro cytotoxicity assays using parent drug on cell lines may not capture this metabolic activation.
-
Hepatotoxicity Screening: To investigate this, consider using in vitro models that incorporate metabolic competency, such as primary hepatocytes or liver microsomes. These systems can help determine if this compound is being converted to toxic byproducts. Specific assays for hepatotoxicity can also be employed.[3][4]
Q3: We are concerned about potential off-target effects of this compound in our long-term studies. How can we proactively assess this?
A3: Assessing off-target effects is a crucial step in preclinical safety evaluation. While this compound is a neurokinin receptor antagonist, it's important to evaluate its interaction with other receptors and cellular pathways.
-
Receptor Screening Panels: Utilize commercially available receptor screening panels to test this compound against a broad range of receptors, ion channels, and enzymes. This can identify potential off-target interactions that may lead to unexpected pharmacological effects.
-
Functional Assays: If a potential off-target interaction is identified, follow up with functional assays to determine if this compound acts as an agonist, antagonist, or modulator at that target.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities associated with neurokinin receptor antagonists as a class?
A1: The toxicity profile of neurokinin receptor antagonists can vary depending on the specific chemical structure. While some earlier compounds in this class were associated with liver toxicity, it is not considered a universal class effect.[5] Structurally dissimilar neurokinin-3 receptor (NK3R) antagonists have been developed that do not demonstrate liver toxicity. Therefore, it is essential to evaluate the toxicity profile of each compound individually.
Q2: How can we design our long-term in vivo studies to better predict potential human toxicities?
A2: Designing robust preclinical studies is key to predicting human safety. Consider the following strategies:
-
Choice of Animal Model: Select an animal model that has a similar metabolic profile to humans for the drug . This will increase the translational relevance of the toxicity findings.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate PK/PD modeling into your study design. This allows you to correlate drug exposure levels with both efficacy and toxicity, providing a more quantitative understanding of the therapeutic index.
-
Inclusion of Biomarkers: Incorporate relevant biomarkers into your study to monitor for early signs of toxicity. These can be blood-based, urine-based, or imaging biomarkers.
Q3: Are there any general strategies to mitigate drug-induced toxicity during preclinical development?
A3: Yes, several general strategies can be employed to minimize the risk of drug-induced toxicity:
-
Chemical Modification: If a specific part of the this compound molecule is identified as being responsible for toxicity (a "toxicophore"), it may be possible to chemically modify the structure to reduce toxicity while retaining efficacy.
-
Formulation Strategies: The formulation of a drug can impact its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its toxicity. Exploring different formulations could potentially reduce peak plasma concentrations or alter tissue distribution to minimize toxicity.
-
Dosing Regimen Optimization: Adjusting the dosing regimen (e.g., lower doses more frequently) can sometimes maintain therapeutic exposure while avoiding toxicity associated with high peak concentrations.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in a 28-day Rat Study
| Dose Group (mg/kg/day) | Efficacy Endpoint (% Inhibition) | Change in Body Weight (%) | ALT (U/L) | AST (U/L) |
| Vehicle Control | 0 | +5.2 | 35 ± 5 | 60 ± 8 |
| 1 | 45 | +4.8 | 38 ± 6 | 65 ± 10 |
| 10 | 85 | +2.1 | 75 ± 15 | 120 ± 25 |
| 50 | 95 | -3.5 | 250 ± 50 | 480 ± 90* |
* Statistically significant difference from vehicle control (p < 0.05)
Table 2: Hypothetical Off-Target Screening Results for this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Neurokinin 1 Receptor | 5.2 | Antagonist |
| Neurokinin 2 Receptor | >10,000 | - |
| Neurokinin 3 Receptor | 0.8 | Antagonist |
| hERG Channel | >10,000 | - |
| 5-HT2A Receptor | 5,200 | - |
Visualizations
Caption: Workflow for troubleshooting unexpected adverse effects in long-term this compound studies.
Caption: Postulated pathway for this compound-induced liver injury via metabolic activation.
References
- 1. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. blog.biobide.com [blog.biobide.com]
- 4. Mitigating risk in academic preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. womensmentalhealth.org [womensmentalhealth.org]
Validation & Comparative
Validating Bevurogant's Efficacy: A Comparative Analysis of IL-17 Quantification
For Immediate Release
This guide provides a comprehensive comparison of Bevurogant, an oral RORγt antagonist, with established biologic inhibitors of the IL-17 pathway. The primary focus is on the quantification of Interleukin-17 (IL-17) as a key biomarker for assessing therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology and inflammatory diseases.
Introduction to this compound and the IL-17 Pathway
This compound is an investigational small molecule that targets the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are a primary source of the pro-inflammatory cytokine IL-17. By inhibiting RORγt, this compound aims to reduce the production of IL-17 and thereby ameliorate the inflammatory cascade implicated in various autoimmune diseases.
Unlike monoclonal antibodies that directly bind to IL-17A or its receptor, this compound acts upstream, modulating the generation of Th17 cells. This guide will compare the hypothetical efficacy of this compound in reducing IL-17 levels against established biologics such as Secukinumab (anti-IL-17A), Ixekizumab (anti-IL-17A), and Brodalumab (anti-IL-17RA).
Comparative Efficacy: IL-17 Quantification
The following table summarizes hypothetical, yet plausible, data from a simulated 12-week clinical trial in patients with moderate-to-severe plaque psoriasis. The data illustrates the potential efficacy of this compound in comparison to other IL-17 pathway inhibitors, as measured by the reduction in serum IL-17A levels.
| Treatment Group | Mechanism of Action | Baseline Mean Serum IL-17A (pg/mL) | Week 12 Mean Serum IL-17A (pg/mL) | Mean Percent Reduction in IL-17A (%) |
| Placebo | Inert | 15.2 | 14.8 | 2.6% |
| This compound (200 mg, daily) | RORγt Antagonist | 15.5 | 4.6 | 70.3% |
| Secukinumab (300 mg, monthly) | Anti-IL-17A mAb | 15.3 | 2.1 | 86.3% |
| Ixekizumab (80 mg, bi-weekly) | Anti-IL-17A mAb | 15.6 | 1.9 | 87.8% |
| Brodalumab (210 mg, bi-weekly) | Anti-IL-17RA mAb | 15.4 | 2.5 | 83.8% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
Quantification of Serum IL-17A by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of IL-17A in patient serum samples at baseline and at specified time points throughout the treatment period.
Materials:
-
Human IL-17A ELISA Kit (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)
-
Patient serum samples, collected and stored at -80°C
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Calibrated pipettes and sterile, disposable tips
Procedure:
-
Preparation: Allow all reagents and serum samples to thaw on ice and come to room temperature before use. Prepare serial dilutions of the IL-17A standard to generate a standard curve.
-
Coating: If using a non-pre-coated plate, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding a blocking buffer to each well and incubating for 1-2 hours at room temperature. Wash the plate three times.
-
Sample Incubation: Add 100 µL of the diluted standards and patient serum samples to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate three times.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature. Wash the plate three times.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark. Wash the plate three times.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
Reaction Stoppage: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to interpolate the concentration of IL-17A in the patient samples.
Analysis of IL-17A Producing Cells by Flow Cytometry
Objective: To enumerate the frequency of IL-17A-producing T helper (Th17) cells in peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
Ficoll-Paque for PBMC isolation
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
-
Cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)[1]
-
Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular IL-17A
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Cell Stimulation: Resuspend PBMCs in complete cell culture medium and stimulate with the cell stimulation cocktail for 4-6 hours at 37°C in a CO2 incubator. This step is crucial to induce cytokine production and retain it within the cells for detection.[1]
-
Surface Staining: Wash the stimulated cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes on ice in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using appropriate buffers to allow for intracellular antibody staining.
-
Intracellular Staining: Stain the cells with a fluorescently-conjugated anti-IL-17A antibody for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the flow cytometry data to identify the CD3+CD4+ T cell population and then determine the percentage of these cells that are positive for intracellular IL-17A.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: IL-17 Signaling Pathway and Points of Therapeutic Intervention.
References
A Comparative Analysis of Bevurogant and Other RORγt Inhibitors for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental data of Bevurogant and alternative RORγt inhibitors.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target in the quest for effective treatments for a range of autoimmune diseases. As a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), its inhibition presents a promising strategy to quell the inflammatory cascade central to conditions such as psoriasis, psoriatic arthritis, and multiple sclerosis.[1] This guide provides a detailed comparative analysis of this compound (BI 730357) and other notable RORγt inhibitors that have been in clinical development, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the Th17 Pathway
RORγt inhibitors, which include both antagonists and inverse agonists, function by binding to the ligand-binding domain of the RORγt nuclear receptor. This interference modulates the transcriptional activity of RORγt, ultimately leading to a reduction in Th17 cell differentiation and the production of IL-17 and other pro-inflammatory cytokines.[2][3] Inverse agonists, a common class of RORγt inhibitors, not only block the action of agonists but also reduce the basal transcriptional activity of the receptor.[4][5] The downstream effect is a dampening of the IL-23/IL-17 inflammatory axis, a key driver in many autoimmune pathologies.
Below is a diagram illustrating the RORγt signaling pathway and the point of intervention for RORγt inhibitors.
Comparative Performance: In Vitro Potency
The in vitro potency of RORγt inhibitors is a key indicator of their potential therapeutic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following table summarizes the available IC50 data for this compound and other selected RORγt inhibitors from various in vitro assays. It is important to note that direct comparisons should be made with caution, as assay conditions can vary between studies.
| Compound Name | Developer | In Vitro Assay | IC50 (nM) | Reference(s) |
| This compound (BI 730357) | Boehringer Ingelheim | RORγt-dependent transcription | ~134 (whole blood assay) | |
| JNJ-61803534 | Janssen | RORγt-driven transcription | 9 | |
| VTP-43742 | Vitae Pharmaceuticals | RORγt co-activator binding | Not explicitly stated | |
| Cedirogant (ABBV-157) | AbbVie | RORγt inverse agonist activity | Not explicitly stated | |
| TMP778 | GlaxoSmithKline | RORγt-dependent transactivation | 17 | |
| GSK805 | GlaxoSmithKline | RORγt-dependent transactivation | Potent (specific value not stated) | |
| SR2211 | Scripps Research | RORγ/γt specific inhibition | Not explicitly stated | |
| ML209 | NIH Chemical Genomics Center | RORγt inhibition | 60 | |
| "cpd 1" (imidazopyridine) | Unspecified | RORγt-LBD co-factor displacement | 19 | |
| "cpd 1" (imidazopyridine) | Unspecified | IL-17A secretion (Th17 polarization) | 56 |
Clinical Efficacy in Psoriasis: A Comparative Overview
Psoriasis, a chronic inflammatory skin disease, is a primary indication for the development of RORγt inhibitors. The Psoriasis Area and Severity Index (PASI) is a widely used metric to assess the severity of the disease, with PASI-75 (a 75% reduction in PASI score from baseline) being a common primary endpoint in clinical trials. The table below presents a comparison of the clinical trial outcomes for several RORγt inhibitors in patients with moderate to severe psoriasis.
| Compound Name | Developer | Phase | Key Efficacy Endpoint | Result | Reference(s) |
| This compound (BI 730357) | Boehringer Ingelheim | II | PASI-75 at 12 weeks | 30.0% of patients at 200 mg qd achieved PASI-75 vs. 0% for placebo. | |
| VTP-43742 | Vitae Pharmaceuticals | IIa | PASI-75 at 4 weeks | 25-30% PASI-75 response rates. | |
| JTE-451 | Japan Tobacco | II | PASI-75 at 16 weeks | 33.3% (100 mg) and 42.0% (200 mg) of subjects achieved PASI-75. | |
| Cedirogant (ABBV-157) | AbbVie | IIb | N/A | Development terminated due to preclinical toxicology data. | |
| IMU-935 | Immunic | Ib | PASI Score Reduction at 4 weeks | Active arms did not show significant separation from a high placebo response. | |
| AUR101 | Aurigene | IIb | PASI-75 at 12 weeks | 400 mg BID met the primary endpoint. |
Detailed Experimental Protocols
A clear understanding of the methodologies used in preclinical and clinical studies is crucial for the accurate interpretation of results. Below are detailed protocols for two key experiments frequently cited in the evaluation of RORγt inhibitors.
In Vitro Human Th17 Differentiation Assay
This assay is fundamental for assessing the ability of a compound to inhibit the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.
Objective: To determine the dose-dependent inhibitory effect of a RORγt inhibitor on the differentiation of human naive CD4+ T cells into IL-17-producing Th17 cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
Anti-human CD3 and anti-human CD28 antibodies
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, IL-1β
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
RORγt inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cell stimulation cocktail (PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Flow cytometry antibodies: Anti-CD4, anti-IL-17A, and a viability dye
-
ELISA kit for human IL-17A
Procedure:
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Cell Culture Plate Preparation: Coat a 96-well flat-bottom plate with anti-human CD3 antibody.
-
Compound Preparation: Prepare serial dilutions of the RORγt inhibitor and a vehicle control in complete RPMI medium.
-
Cell Seeding and Differentiation:
-
Add the serially diluted RORγt inhibitor or vehicle control to the wells.
-
Add a cocktail of Th17 polarizing cytokines and anti-IFN-γ/anti-IL-4 antibodies to the wells.
-
Add soluble anti-human CD28 antibody.
-
Seed the purified naive CD4+ T cells into each well.
-
-
Incubation: Culture the cells for 5-6 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit.
-
Intracellular Cytokine Staining and Flow Cytometry: Restimulate the cells with a cell stimulation cocktail for 4-6 hours. Stain the cells for surface CD4, and then fix, permeabilize, and stain for intracellular IL-17A. Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
The following diagram outlines the general workflow for this in vitro assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Data for Bevurogant and Ustekinumab in Psoriasis Remains Elusive
As of late 2025, a direct head-to-head clinical study comparing the efficacy and safety of Bevurogant and ustekinumab for the treatment of psoriasis has not been identified in publicly available data. This compound, an oral RORγt inhibitor, is an emerging therapeutic candidate, while ustekinumab, an injectable monoclonal antibody targeting IL-12 and IL-23, is an established treatment for moderate-to-severe plaque psoriasis. This guide provides a comparative overview based on available data for each compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and ustekinumab lies in their mechanism of action and molecular targets within the inflammatory cascade of psoriasis.
This compound is a small molecule inhibitor of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a crucial transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] By inhibiting RORγt, this compound aims to reduce the pathogenic activity of the Th17 pathway, which is central to the development of psoriatic lesions.[1]
Ustekinumab is a fully human monoclonal antibody that targets the shared p40 subunit of two key cytokines, Interleukin-12 (B1171171) (IL-12) and Interleukin-23 (IL-23).[2][3][4] IL-23 is a primary driver for the expansion and maintenance of the Th17 cell population, while IL-12 promotes the differentiation of Th1 cells. By neutralizing both IL-12 and IL-23, ustekinumab effectively downregulates both the Th1 and Th17 inflammatory pathways implicated in psoriasis.
References
- 1. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ustekinumab - Wikipedia [en.wikipedia.org]
- 3. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ustekinumab: A Review in the Treatment of Plaque Psoriasis and Psoriatic Arthritis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Validating Bevurogant's On-Target Activity in Primary T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bevurogant's (BI 730357) on-target activity in primary T cells against other prominent RORγt inhibitors. The data presented is compiled from publicly available preclinical and clinical research to assist in the evaluation of these compounds for therapeutic development in autoimmune and inflammatory diseases.
Introduction to RORγt Inhibition in Primary T Cells
The Retinoid-related orphan receptor gamma t (RORγt) is a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), which play a central role in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4]
This compound is a potent and selective small molecule antagonist of RORγt.[5] By inhibiting RORγt, this compound blocks the transcriptional activity of this nuclear receptor, leading to a reduction in IL-17A production from primary T cells. This guide will compare the in vitro efficacy of this compound with other RORγt inhibitors in development.
Comparative On-Target Activity in Primary Human T Cells
The following tables summarize the in vitro potency of this compound and alternative RORγt inhibitors in assays utilizing primary human T cells or whole blood. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for the inhibition of IL-17A secretion is a key metric for comparing the on-target activity of these compounds.
Table 1: Potency of RORγt Inhibitors in Human Primary T Cell Assays
| Compound Name | Developer/Originator | Assay Type | Potency (IC50/EC50) | Reference(s) |
| This compound (BI 730357) | Boehringer Ingelheim | Human Whole Blood | 140 nM (IC50) | |
| Human PBMCs (IL-22) | 43 nM (IC50) | |||
| JNJ-61803534 | Janssen | Human Whole Blood | 230 ± 110 nM (IC50) | |
| BMS-986251 | Bristol Myers Squibb | Human Whole Blood | 24 nM (EC50) | |
| IMU-935 | Immunic Therapeutics | Human RORγ luciferase assay | 15.4 nM (IC50) | |
| TMP778 | GlaxoSmithKline | Naïve CD4+ T cells (Th17 polarization) | ~2.5 µM (optimal dose for max IL-17 inhibition) | |
| TMP920 | GlaxoSmithKline | Naïve CD4+ T cells (Th17 polarization) | ~10 µM (optimal dose for max IL-17 inhibition) | |
| Digoxin | N/A (cardiac glycoside) | Human CD4+ T cells | Non-toxic derivatives specifically inhibited IL-17 induction | |
| SR2211 | Scripps Research Institute | Murine EL-4 T cell line | Suppressed IL-17 production |
Table 2: Selectivity Profile of RORγt Inhibitors
| Compound Name | RORα Activity | RORβ Activity | Reference(s) |
| This compound (BI 730357) | Minimal activity | Minimal activity | |
| JNJ-61803534 | Selective vs. RORα | Selective vs. RORβ | |
| BMS-986251 | >10 µM (EC50) | >10 µM (EC50) | |
| TMP778 | ~100-fold selective for RORγ | ~100-fold selective for RORγ | |
| TMP920 | Selective for RORγ | Selective for RORγ | |
| Digoxin | Did not inhibit RORα activity | Not specified |
Experimental Protocols
The following are generalized protocols for the validation of RORγt inhibitor on-target activity in primary human T cells, synthesized from methodologies described in the cited literature.
Human Primary T Cell Isolation and Culture
-
Source: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
T Cell Isolation: Naïve CD4+ T cells are further purified from PBMCs using negative selection magnetic-activated cell sorting (MACS) kits.
-
Cell Culture: Isolated T cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine, and other necessary supplements.
In Vitro Th17 Polarization Assay
-
Objective: To differentiate naïve CD4+ T cells into IL-17A-producing Th17 cells and assess the inhibitory effect of the test compounds.
-
Method:
-
Plate purified naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Add a Th17-polarizing cytokine cocktail to the culture medium. This typically includes TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper subsets.
-
Add the RORγt inhibitor (e.g., this compound) at various concentrations to the cell cultures at the time of stimulation. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
For the last 4-6 hours of culture, re-stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.
-
Human Whole Blood Assay
-
Objective: To evaluate the potency of RORγt inhibitors in a more physiologically relevant matrix that includes all blood components.
-
Method:
-
Collect fresh human whole blood from healthy donors in heparinized tubes.
-
Add the RORγt inhibitor at various concentrations to the whole blood.
-
Stimulate the blood with a mitogen (e.g., phytohemagglutinin (PHA)) or a combination of anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail.
-
Incubate the blood for 24-48 hours at 37°C.
-
Centrifuge the samples to collect the plasma.
-
Measurement of IL-17A Production
-
Intracellular Cytokine Staining (for Th17 polarization assay):
-
After stimulation, harvest the T cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular IL-17A using a fluorescently labeled anti-IL-17A antibody.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) (for whole blood assay and culture supernatants):
-
Use a commercially available human IL-17A ELISA kit to quantify the concentration of IL-17A in the collected plasma or cell culture supernatants according to the manufacturer's instructions.
-
Generate a standard curve to determine the concentration of IL-17A in the samples.
-
Data Analysis
-
Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting the percentage of inhibition of IL-17A production against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: RORγt signaling pathway in Th17 cell differentiation and the mechanism of action of this compound.
Experimental Workflow
Caption: Generalized experimental workflow for validating the on-target activity of RORγt inhibitors.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Bevurogant and Other RORγt Antagonists in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Bevurogant (BI 730357) and other leading Retinoid-related Orphan Receptor gamma t (RORγt) antagonists. The primary focus is on their effects in different T cell populations, providing a framework for understanding their therapeutic potential and potential side effects in the context of autoimmune and inflammatory diseases.
Introduction to RORγt and its Role in T Cell Differentiation
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[1][2] Dysregulation of the Th17 pathway is a central driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ankylosing spondylitis, and inflammatory bowel disease.
RORγt acts as a "master regulator" for Th17 cell lineage commitment.[1] Upon activation, RORγt directly binds to the promoter regions of genes encoding IL-17A, IL-17F, and other key molecules involved in Th17 cell function, thereby initiating their transcription. Consequently, inhibiting the activity of RORγt presents a promising therapeutic strategy to dampen the pro-inflammatory cascade driven by Th17 cells.
This compound and the other compounds discussed in this guide are small molecule inhibitors that target RORγt, aiming to modulate its transcriptional activity and thereby reduce the production of IL-17.
Comparative Analysis of RORγt Antagonists
This section provides a comparative overview of this compound and other notable RORγt antagonists. The tables below summarize their potency in inhibiting Th17 cell differentiation and their selectivity across different T cell lineages.
Potency in Th17 Cell Differentiation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table compares the reported IC50 values of various RORγt antagonists for the inhibition of human Th17 cell differentiation, a key indicator of their primary mechanism of action.
| Compound Name | Alternative Name(s) | IC50 (Human Th17 Differentiation) | Reference(s) |
| This compound | BI 730357 | Data not publicly available | |
| S18-000003 | 13 nM | ||
| Cedirogant | ABBV-157 | 0.56 mg/L (ex vivo IL-17A inhibition) | |
| TMP778 | Not explicitly stated for human Th17 | ||
| Retezorogant | JTE-451 | Data not publicly available | |
| AUR101 | Data not publicly available | ||
| RTA-1701 | Data not publicly available |
Note: The IC50 value for Cedirogant is presented as mg/L from an ex vivo study and may not be directly comparable to the in vitro nM concentrations of other compounds.
Selectivity Profile: Effects on Other T Cell Lineages
An ideal RORγt antagonist would selectively inhibit Th17 cell differentiation without affecting other T cell subsets crucial for a balanced immune response, such as T helper 1 (Th1) and regulatory T (Treg) cells. The following table summarizes the known effects of these compounds on different T cell populations.
| Compound Name | Effect on Th17 Cells | Effect on Th1 Cells | Effect on Treg Cells | Potential for Thymocyte Apoptosis | Reference(s) |
| This compound | Inhibition | Data not available | Data not available | Data not available | |
| TMP778 | Inhibition | Inhibition | No significant effect on FoxP3+ cells | Data not available | |
| Cedirogant | Inhibition | Data not available | Data not available | Data not available | |
| General RORγt Inverse Agonists | Inhibition | Can promote alternate T-cell subsets | Can enhance signature gene expression | Potential concern due to RORγt's role in thymocyte development |
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by the presence of specific cytokines, primarily TGF-β and IL-6. This triggers a signaling cascade that leads to the expression and activation of RORγt.
Caption: RORγt signaling pathway in Th17 cell differentiation and the point of inhibition by antagonists.
Experimental Workflow for Assessing RORγt Antagonist Activity
The efficacy and selectivity of RORγt antagonists are typically evaluated through a series of in vitro cellular assays. A common workflow is depicted below.
Caption: A typical experimental workflow for evaluating the activity and selectivity of RORγt antagonists.
Experimental Protocols
In Vitro Differentiation of Human Th17 Cells from Naïve CD4+ T Cells
This protocol describes the generation of Th17 cells from purified naïve CD4+ T cells, a critical step for testing the efficacy of RORγt inhibitors.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human cytokines: TGF-β1 (10 ng/mL), IL-6 (50 ng/mL), IL-1β (10 ng/mL), IL-23 (20 ng/mL)
-
Neutralizing antibodies: anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture.
-
Add the Th17 polarizing cytokine cocktail (TGF-β1, IL-6, IL-1β, IL-23) and neutralizing antibodies (anti-IFN-γ, anti-IL-4) to the culture medium.
-
Add the RORγt antagonist (e.g., this compound) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, cells can be harvested for downstream analysis, such as intracellular cytokine staining.
Intracellular Cytokine Staining for IL-17A by Flow Cytometry
This protocol allows for the quantification of IL-17A-producing cells within a population, providing a direct measure of Th17 cell differentiation.
Materials:
-
Differentiated T cells from the protocol above
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Fixable Viability Dye
-
Antibodies for surface markers (e.g., anti-CD4)
-
Fixation/Permeabilization Buffer
-
Antibody for intracellular cytokine (e.g., anti-IL-17A)
-
Flow cytometer
Procedure:
-
Restimulate the differentiated T cells with the cell stimulation cocktail for 4-6 hours at 37°C.
-
Wash the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer.
-
Stain for intracellular IL-17A with a fluorochrome-conjugated anti-IL-17A antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of IL-17A+ cells within the CD4+ T cell population.
RORγt Reporter Assay
This cell-based assay measures the transcriptional activity of RORγt and is used to determine the potency of antagonist compounds.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for a GAL4-RORγt-LBD fusion protein
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the GAL4-RORγt-LBD expression plasmid and the luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of the RORγt antagonist (e.g., this compound) or a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percent inhibition of RORγt activity for each compound concentration and determine the IC50 value.
Thymocyte Apoptosis Assay
Given the role of RORγt in thymocyte development, it is crucial to assess whether RORγt antagonists induce apoptosis in this cell population. This protocol outlines a common method using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Thymocytes isolated from mice or human thymus tissue
-
RORγt antagonist (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture isolated thymocytes in the presence of various concentrations of the RORγt antagonist or a vehicle control for a defined period (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in different stages of apoptosis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound and other RORγt antagonists represent a promising class of oral therapeutics for the treatment of Th17-mediated autoimmune and inflammatory diseases. Their primary mechanism of action involves the direct inhibition of RORγt, leading to a reduction in Th17 cell differentiation and IL-17 production. However, the ideal therapeutic candidate will not only be potent in its primary function but also highly selective, with minimal off-target effects on other crucial immune cell populations and a favorable safety profile, particularly concerning thymocyte viability. The comparative data and detailed protocols provided in this guide offer a framework for the continued evaluation and development of these important immunomodulatory agents. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of this compound against other RORγt inhibitors.
References
Preclinical Showdown: Bevurogant and Bimekizumab in Inflammatory Disease Models
A comparative analysis of the preclinical efficacy of Bevurogant, a novel oral RORγt antagonist, and bimekizumab, a dual inhibitor of IL-17A and IL-17F, reveals distinct mechanistic approaches and promising but varied levels of evidence in models of inflammatory disease. While bimekizumab boasts a more extensive publicly available preclinical dataset demonstrating potent, dual cytokine neutralization, the preclinical evidence for this compound, though less detailed, points towards a targeted inhibition of the Th17 pathway, a critical driver of psoriatic inflammation.
This guide provides a comprehensive comparison of the preclinical data available for this compound and bimekizumab, aimed at researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, summarize quantitative efficacy data from relevant preclinical models, and provide insights into the experimental protocols used.
Mechanism of Action: Targeting the IL-23/Th17 Axis from Different Angles
This compound and bimekizumab both target the interleukin-23 (IL-23)/Th17 signaling pathway, a cornerstone in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis. However, they do so at different key points in the inflammatory cascade.
This compound (BI 730357) is an orally administered small molecule that functions as an antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of Th17 cells, a subset of T helper cells that are major producers of the pro-inflammatory cytokine IL-17A.[1] By inhibiting RORγt, this compound aims to suppress the generation of pathogenic Th17 cells and consequently reduce the production of IL-17A and other inflammatory mediators.[2][3]
Bimekizumab , on the other hand, is a humanized monoclonal antibody that uniquely targets and neutralizes two key cytokines in the IL-17 family: IL-17A and IL-17F.[4][5] Both IL-17A and IL-17F are pro-inflammatory cytokines that share structural homology and overlapping biological functions, signaling through the same receptor complex to drive inflammation. Preclinical evidence suggests that dual neutralization of both IL-17A and IL-17F may lead to a more profound suppression of inflammation compared to inhibiting IL-17A alone.
Preclinical Efficacy: A Tale of Two Data Streams
Direct head-to-head preclinical comparisons of this compound and bimekizumab have not been published. Therefore, this comparison relies on data from separate studies in relevant preclinical models.
This compound in a Murine Model of Psoriasis
While specific preclinical data for this compound (BI 730357) is limited in the public domain, studies on other potent RORγt antagonists in the well-established IL-23-induced psoriasis mouse model provide insights into the expected efficacy of this class of drugs. In this model, intradermal injection of IL-23 induces a psoriasis-like skin inflammation characterized by increased ear thickness and infiltration of inflammatory cells.
One study on a novel oral RORγt antagonist, A213, demonstrated a significant attenuation of skin inflammation in this model. Oral administration of the RORγt antagonist led to a dose-dependent reduction in ear swelling and a significant decrease in the expression of IL-17A in the inflamed skin.
| Preclinical Model | Compound | Key Efficacy Endpoints | Quantitative Results | Reference |
| IL-23-Induced Psoriasis Mouse Model | RORγt Antagonist (A213) | Reduction in Ear Thickness | Statistically significant reduction in ear swelling compared to vehicle control. | |
| Reduction in IL-17A mRNA levels in skin | Significant decrease in IL-17A expression in skin lesions. |
It is important to note that while these data are for a different RORγt antagonist, they provide a strong rationale for the potential efficacy of this compound in similar preclinical settings. Phase II clinical trial data for this compound in plaque psoriasis has shown moderate efficacy, with a proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75).
Bimekizumab in In Vitro Human Cell-Based Assays
Bimekizumab has a more extensively documented preclinical profile, with key studies focusing on its activity in human cell-based assays that are highly relevant to the pathology of psoriatic disease. These in vitro models utilize primary human cells to assess the drug's ability to neutralize the inflammatory effects of IL-17A and IL-17F.
In studies using human synoviocytes (joint-lining cells) from patients with psoriatic arthritis and normal human dermal fibroblasts (skin cells), bimekizumab demonstrated potent and superior inhibition of pro-inflammatory mediator production compared to antibodies that block only IL-17A or IL-17F.
| Preclinical Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| In Vitro Human Psoriatic Arthritis Synoviocytes | Inhibition of IL-6 production | Bimekizumab showed greater reduction in IL-6 compared to anti-IL-17A alone when stimulated with Th17 supernatant. | |
| Inhibition of IL-8 production | Dual neutralization with bimekizumab resulted in a more profound reduction of IL-8 compared to single cytokine blockade. | ||
| In Vitro Normal Human Dermal Fibroblasts | Inhibition of IL-8 production | Bimekizumab demonstrated a greater reduction in IL-8 production (57% lower) compared to IL-17A blockade alone when stimulated with Th17 supernatant. | |
| Inhibition of IL-6 production | Bimekizumab led to a greater reduction in IL-6 production (28% lower) compared to IL-17A blockade alone. |
These in vitro data strongly support the hypothesis that targeting both IL-17A and IL-17F provides a more comprehensive suppression of the inflammatory response in tissues affected by psoriatic disease.
Experimental Protocols
IL-23-Induced Psoriasis Mouse Model (for RORγt Antagonists)
This widely used in vivo model mimics key features of human psoriasis.
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Induction of Psoriasis-like Inflammation: Recombinant murine IL-23 is injected intradermally into the ear pinna daily or on alternate days for a specified period (e.g., 4 to 21 days).
-
Treatment: The RORγt antagonist (e.g., this compound) is typically administered orally once or twice daily, starting before or at the time of the first IL-23 injection.
-
Efficacy Assessment:
-
Ear Thickness: Measured daily or at regular intervals using a digital caliper. The change in ear thickness from baseline is a primary endpoint.
-
Histology: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: The levels of key cytokines, such as IL-17A and IL-22, are measured in the ear tissue homogenates using methods like quantitative PCR (qPCR) or ELISA.
-
In Vitro Human Cell-Based Assays (for Bimekizumab)
These assays provide insights into the direct effects of the antibody on human cells involved in the inflammatory process.
-
Cell Types:
-
Human Synoviocytes: Isolated from synovial tissue of patients with psoriatic arthritis.
-
Normal Human Dermal Fibroblasts (NHDFs): Commercially available or isolated from human skin biopsies.
-
-
Cell Culture and Stimulation:
-
Cells are cultured in appropriate media.
-
To induce an inflammatory response, cells are stimulated with a combination of pro-inflammatory cytokines, typically recombinant human TNF-α in combination with recombinant human IL-17A and/or IL-17F, or with the supernatant from activated Th17 cells.
-
-
Treatment: Bimekizumab, anti-IL-17A antibody, anti-IL-17F antibody, or an isotype control antibody is added to the cell cultures prior to or at the time of stimulation.
-
Efficacy Assessment:
-
Cytokine and Chemokine Production: The levels of secreted pro-inflammatory mediators such as IL-6, IL-8, and other chemokines in the cell culture supernatants are measured using techniques like ELISA or multiplex bead-based assays (e.g., Luminex).
-
Gene Expression Analysis: Changes in the expression of inflammatory genes in the stimulated cells can be analyzed using qPCR.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging treatment options for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis: evaluating bimekizumab and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Bevurogant: A Comparative Analysis in Patient-Derived T Helper 17 Cells
A deep dive into the efficacy of Bevurogant, an antagonist of the Retinoid-related Orphan Receptor Gamma T (RORγt), reveals its potential in modulating the inflammatory response driven by T helper 17 (Th17) cells. This guide provides a comparative analysis of this compound's therapeutic effect against other RORγt inhibitors, utilizing data derived from patient-derived cell models to offer valuable insights for researchers and drug development professionals in the field of autoimmune and inflammatory diseases.
This compound (also known as BI 730357) is a small molecule antagonist that targets RORγt, a master transcription factor essential for the differentiation and function of Th17 cells.[1][2][3] These cells are key drivers of inflammation in a variety of autoimmune disorders, including psoriasis, through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[4] By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, thus presenting a promising therapeutic strategy for these conditions. The use of patient-derived cells in preclinical evaluation is critical as they more accurately reflect the complex biology of human diseases compared to traditional cell lines.
The RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells is orchestrated by a specific cytokine environment, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This triggers a signaling cascade that culminates in the expression and activation of RORγt. Once active, RORγt binds to the promoter regions of genes encoding for key Th17 cytokines, including IL-17A and IL-17F, driving their transcription and subsequent secretion, which in turn mediates the inflammatory response. RORγt antagonists like this compound function by binding to the receptor, preventing its activation and thereby inhibiting the entire downstream inflammatory cascade.
Evaluating RORγt Inhibitors in Patient-Derived Cells: An Experimental Workflow
The therapeutic efficacy of RORγt inhibitors is typically assessed by their ability to block Th17 differentiation and cytokine production in cells isolated from healthy human donors. This process involves isolating naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and culturing them under Th17-polarizing conditions in the presence of the test compounds. The level of IL-17A inhibition is then quantified to determine the potency of the inhibitor.
Comparative Efficacy of RORγt Inhibitors
The potency of this compound and its alternatives is typically measured by their half-maximal inhibitory concentration (IC50) in relevant cell-based assays. A lower IC50 value indicates a more potent compound. The following table summarizes available data for several RORγt inhibitors.
| Compound | Target/Assay | IC50 | Development Status (Psoriasis) |
| This compound (BI 730357) | IL-17 Inhibition (Human Whole Blood) | 140 nM[3] | Discontinued (Limited Efficacy) |
| RORγ-mediated IL-22 (Human PBMCs) | 43 nM | ||
| Cedirogant (ABBV-157) | ex vivo IL-17A Inhibition (Human Plasma) | 0.56 mg/L | Phase 2 |
| IMU-935 | RORγt Inverse Agonism | 24 nM | Phase 1 |
| IL-17A/F Secretion (Human PBMCs) | 3-5 nM | ||
| Th17 Differentiation (Human) | 150 nM | ||
| AUR101 | RORγt Inverse Agonism | Potent (specific IC50 not disclosed) | Discontinued (Limited Efficacy) |
| Retezorogant (JTE-151) | RORγ Antagonist | Potent (specific IC50 not disclosed) | Completed Phase 2 |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between studies.
Experimental Protocols
Isolation of Human Naïve CD4+ T Cells from PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Naïve CD4+ T Cell Enrichment: Isolate naïve CD4+ T cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit. This method yields untouched naïve CD4+ T cells.
-
Purity Assessment: Verify the purity of the isolated cell population (>95% CD4+CD45RA+) via flow cytometry.
-
Cell Counting and Resuspension: Count the purified cells and resuspend them in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) at a concentration of 1 x 10^6 cells/mL.
In Vitro Th17 Cell Differentiation and Inhibition Assay
-
Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody (e.g., clone OKT3) at 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash each well twice with sterile PBS before use.
-
Compound Preparation: Prepare serial dilutions of this compound and other RORγt inhibitors in complete RPMI medium. A vehicle control (e.g., DMSO at ≤0.1%) must be included.
-
Cell Seeding and Stimulation: Add 1 x 10^5 naïve CD4+ T cells per well. Stimulate the cells with soluble anti-human CD28 antibody (2 µg/mL) and a Th17 polarizing cytokine cocktail containing:
-
TGF-β (5 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
IL-23 (20 ng/mL)
-
Anti-IFN-γ neutralizing antibody (10 µg/mL)
-
Anti-IL-4 neutralizing antibody (10 µg/mL)
-
-
Treatment: Immediately add the prepared dilutions of the RORγt inhibitors to the respective wells.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.
Analysis of Th17 Differentiation
1. IL-17A ELISA:
-
After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of secreted IL-17A in the supernatant using a human IL-17A ELISA kit, following the manufacturer's protocol.
-
Calculate the IC50 value by performing a non-linear regression analysis (log[inhibitor] vs. normalized response).
2. Intracellular Cytokine Staining and Flow Cytometry:
-
Restimulate the cells for 4-5 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a dedicated fixation/permeabilization buffer kit.
-
Perform intracellular staining for IL-17A and RORγt using fluorescently labeled antibodies.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+IL-17A+ cells in each treatment condition.
References
- 1. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2ⁿᵈ Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway [prnewswire.com]
- 2. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2nd Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway - Immunic Therapeutics [imux.com]
- 3. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
Safety Operating Guide
Proper Disposal of Bevurogant: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of an Investigational Drug
For researchers, scientists, and drug development professionals handling bevurogant, a retinoid-related orphan receptor-gamma t (RORγt) antagonist used in clinical research, adherence to proper disposal procedures is critical for maintaining laboratory safety and ensuring environmental compliance. As an investigational drug, this compound's disposal is primarily governed by the Resource Conservation and Recovery Act (RCRA), a federal law that manages hazardous waste. This guide provides a procedural, step-by-step framework to facilitate the safe and compliant disposal of this compound.
A crucial first step in the disposal process is to determine whether this compound is classified as a hazardous waste. This determination dictates the appropriate disposal pathway and must be made in consultation with your institution's Environmental Health and Safety (EHS) department. Factors that may classify a pharmaceutical as hazardous waste include characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Step-by-Step Disposal Protocol for this compound
Researchers must follow a structured process to ensure the safe and compliant disposal of this compound and its associated waste.
-
Contact Your Institution's EHS Department : Before initiating any disposal, the first and most critical step is to contact your institution's EHS department.[1] They will provide guidance on whether this compound is considered a hazardous waste under RCRA and detail the specific disposal protocols established at your institution.[1]
-
Segregation and Storage of Waste :
-
Hazardous Waste : If EHS classifies this compound as hazardous, it must be segregated from non-hazardous waste.[2] Store it in a designated, properly labeled hazardous waste container.[3] The container should be compatible with the chemical properties of this compound.[3]
-
Non-Hazardous Waste : If determined to be non-hazardous, it may be disposed of in designated pharmaceutical waste containers, often red biohazard-chemotoxic containers, for incineration.
-
Empty Containers : Empty vials and packaging that are not contaminated with hazardous material may be discarded in the regular trash, provided they do not contain any protected patient information. However, if these containers held what is determined to be RCRA hazardous waste, they may need to be managed as hazardous waste as well.
-
-
Labeling of Waste Containers : All waste containers must be clearly labeled. For hazardous waste, use the official "HAZARDOUS WASTE" labels provided by your EHS department. The label should include the chemical name (this compound), concentration, and the name and contact information of the principal investigator.
-
Arrange for Pickup and Disposal : Once the waste container is ready, contact your EHS department to arrange for pickup by a licensed pharmaceutical waste vendor. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Maintain Documentation : It is essential to maintain a clear chain of custody and detailed records for all disposed materials. This includes dates, quantities, and the method of disposal. Your institution's drug accountability records should be updated accordingly.
Quantitative Data Summary
The specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for hazardous waste classification) are not publicly available and will be determined by your institution's EHS department based on their analysis and local regulations. The following table should be used as a template to be filled in with guidance from your EHS professionals.
| Parameter | Guideline | Source |
| RCRA Hazardous Waste Codes | To be provided by EHS | Institutional EHS Department |
| Concentration Limits for Disposal | To be provided by EHS | Institutional EHS Department |
| Reportable Quantities | To be provided by EHS | Institutional EHS Department |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For protocols regarding the use of this compound in experiments, please refer to your specific research protocols and the manufacturer's documentation.
Mandatory Visualizations
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that is safe for laboratory personnel and the environment, while maintaining compliance with all relevant regulations. Always prioritize the guidance provided by your institution's EHS department as the primary source of information for waste disposal procedures.
References
Essential Safety and Handling Protocols for Bevurogant
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Bevurogant, a potent retinoid-related orphan receptor-gamma t (RORγt) antagonist intended for research use only. Given the absence of a comprehensive, substance-specific Safety Data Sheet (SDS), the following procedures are based on established best practices for handling potent pharmaceutical compounds and guidelines from the National Institute for Occupational Safety and Health (NIOSH) for hazardous drugs. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The primary goal of a robust PPE strategy is to create a barrier between the researcher and the potent compound, minimizing the risk of exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-face pieces can offer a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Select coveralls made from materials such as Tyvek® or microporous film to protect against chemical splashes and fine particles. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational and Disposal Plans
A structured workflow is essential to ensure the safe handling of this compound from receipt to disposal. Adherence to these procedural steps will minimize exposure risk and prevent contamination.
Experimental Workflow
Figure 1: Procedural workflow for the safe handling of this compound.
Step-by-Step Guidance
-
Preparation :
-
Receipt and Storage : Upon receipt, store this compound in a dry, dark environment. For long-term storage (months to years), maintain a temperature of -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.
-
Designated Handling Area : All handling of this compound powder should occur in a designated area with controlled ventilation, such as a chemical fume hood or a glove box.
-
Waste Management : Before beginning work, prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste that will come into contact with this compound.
-
PPE Donning : Put on all required PPE in the correct sequence in an anteroom or a designated clean area before entering the handling zone.
-
-
Handling :
-
Weighing and Aliquoting : Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Solution Preparation : When dissolving this compound, add the solvent to the solid material slowly to prevent splashing.
-
-
Spill Management :
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared chemical spill kit to clean the area, working from the outside of the spill inward.
-
All materials used for the cleanup must be disposed of as hazardous waste.
-
-
Cleanup and Disposal :
-
Decontamination : Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
Waste Disposal : Dispose of all waste (solid, liquid, and sharps) in the designated hazardous waste containers.
-
PPE Doffing : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hygiene : Wash hands thoroughly after removing PPE.
-
Disclaimer
The information provided in this document is intended as a guide for trained professionals and is based on general principles for handling potent research compounds. It is not a substitute for a substance-specific risk assessment and the user's professional judgment. Always consult with your institution's environmental health and safety department for specific guidance and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
